4-Fluorophenmetrazine
Description
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Properties
CAS No. |
1097796-73-0 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
CLXPYTBRAZHUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluorophenmetrazine (4-FPM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenmetrazine (4-FPM), also known by its IUPAC name 2-(4-fluorophenyl)-3-methylmorpholine, is a synthetic stimulant of the phenylmorpholine class. As a fluorinated analog of phenmetrazine, 4-FPM has garnered interest within the scientific community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies pertaining to 4-FPM. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and the development of related therapeutic agents. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of pertinent pathways and workflows are provided using the DOT language for Graphviz.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenylmorpholine with a fluorine atom at the para-position of the phenyl ring. This substitution significantly influences its electronic properties and can impact its interaction with biological targets.
Chemical Structure and Identifiers
The chemical structure and key identifiers of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-(4-fluorophenyl)-3-methylmorpholine[1] |
| Synonyms | 4-FPM, PAL-748 |
| CAS Number | 1097796-73-0[1] |
| Molecular Formula | C₁₁H₁₄FNO[1] |
| Molecular Weight | 195.23 g/mol [1] |
| Canonical SMILES | CC1C(OCCN1)C2=CC=C(C=C2)F |
| InChI | InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |
| InChIKey | CLXPYTBRAZHUFD-UHFFFAOYSA-N |
Physicochemical Properties
Experimentally determined physicochemical properties of this compound freebase are not extensively reported in the literature. The available data, along with properties of its hydrochloride salt, are presented below.
| Property | Value |
| Appearance | White powder / crystalline solid |
| Solubility | HCl Salt: Soluble in water, DMSO, methanol |
| Melting Point | Not available for freebase. |
| Boiling Point | Not available for freebase. A boiling point of 280.6 °C has been reported for the related 3-Fluorophenmetrazine[2]. |
| pKa | Not available. |
| Molecular Weight (HCl Salt) | 231.70 g/mol |
Pharmacology
This compound primarily acts as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), with significantly less activity at the serotonin (B10506) transporter (SERT).[3][4] This pharmacological profile is consistent with its classification as a central nervous system stimulant.
Mechanism of Action
The primary mechanism of action of 4-FPM involves its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). It functions as a substrate for these transporters, leading to the non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[3][4] Additionally, it inhibits the reuptake of these neurotransmitters, further increasing their extracellular concentrations. Its effects on the serotonin transporter are considerably weaker.[3][4]
Receptor Binding and Functional Activity
The potency of 4-FPM at monoamine transporters has been quantified through in vitro studies. The following table summarizes the available data on its uptake inhibition (IC₅₀) and, for comparison, the releasing activity (EC₅₀) of the related compound 3-Fluorophenmetrazine.
| Transporter | 4-FPM IC₅₀ (μM)[3][4] | 3-FPM EC₅₀ (nM)[2][5] |
| Dopamine (DAT) | < 2.5 | 43 |
| Norepinephrine (NET) | < 2.5 | 30 |
| Serotonin (SERT) | > 80 | 2558 |
Note: Lower IC₅₀ and EC₅₀ values indicate higher potency.
Synthesis
The proposed synthesis involves a multi-step process starting from 4-fluoropropiophenone.
General Experimental Protocol (Adapted)
The following is a generalized protocol adapted from the synthesis of related phenmetrazine analogs.[5][6] Note: This protocol should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Bromination: To a solution of 4-fluoropropiophenone in a suitable solvent (e.g., dichloromethane), add a solution of bromine dropwise with stirring. After the reaction is complete, the solvent is removed to yield α-bromo-4-fluoropropiophenone.
-
Reaction with Ethanolamine: The resulting α-bromo-4-fluoropropiophenone is then reacted with ethanolamine in a suitable solvent to form the intermediate 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.
-
Reduction: The ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent system (e.g., ethanol/water) to yield 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol.
-
Cyclization: The final step involves the acid-catalyzed cyclization of the amino alcohol intermediate. This is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid, to facilitate the formation of the morpholine (B109124) ring, yielding this compound.
-
Purification: The final product can be purified by standard laboratory techniques such as extraction and chromatography.
Analytical Methodologies
The unambiguous identification and quantification of this compound are crucial for research and forensic applications. Several analytical techniques are suitable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 4-FPM.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the 4-FPM sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the separation and identification of volatile and thermally stable compounds like 4-FPM.
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters (example for a related compound):
-
Column: HP-5MS or equivalent.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250-280 °C.
-
Oven Program: A temperature gradient to ensure separation (e.g., initial hold at a lower temperature followed by a ramp to a higher temperature).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Scan Range: A range appropriate to detect the molecular ion and characteristic fragments (e.g., m/z 40-550).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of 4-FPM in complex matrices such as biological fluids.
Experimental Protocol (General):
-
Sample Preparation: For biological samples, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) is typically required to remove interferences.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Parameters:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion and one or more product ions specific to 4-FPM.
-
Conclusion
This compound is a potent stimulant with a primary mechanism of action involving the release and reuptake inhibition of dopamine and norepinephrine. Its chemical structure and properties have been characterized, although some specific physicochemical data for the freebase remain to be experimentally determined. The pharmacological profile suggests a high potential for abuse, similar to other catecholaminergic stimulants. The analytical methods described herein provide a robust framework for the identification and quantification of 4-FPM in various contexts. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile, as well as to explore the therapeutic potential of this and related compounds. This guide serves as a comprehensive starting point for professionals in the fields of pharmacology, toxicology, and drug development.
References
- 1. This compound | C11H14FNO | CID 43350789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorophenmetrazine [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
4-FPM synthesis pathways and reaction mechanisms
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Unveiling the Pharmacological Profile of 4-Fluorophenmetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine. This technical guide provides a comprehensive overview of the current scientific understanding of its pharmacological profile. 4-FPM primarily acts as a monoamine releasing agent with a pronounced selectivity for the norepinephrine (B1679862) and dopamine (B1211576) transporters. This document synthesizes the available quantitative data on its interaction with these transporters, details the experimental methodologies employed in its characterization, and visualizes its proposed mechanism of action and relevant experimental workflows. While in vitro data characterizes its primary mechanism, a notable gap exists in the scientific literature regarding a comprehensive receptor binding profile and in vivo behavioral data.
Introduction
This compound (2-(4-fluorophenyl)-3-methylmorpholine) is a novel psychoactive substance (NPS) that has emerged on the recreational drug market.[1] Structurally, it is a fluoro-substituted analog of phenmetrazine, a stimulant previously used as an anorectic. The pharmacological activity of 4-FPM is primarily attributed to its interaction with monoamine transporters, leading to an increase in extracellular levels of norepinephrine and dopamine.[2][3] This guide aims to provide a detailed technical overview of its pharmacological properties for a scientific audience.
Mechanism of Action
This compound is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] Its primary mechanism of action involves the reversal of the normal function of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3] Instead of reuptaking these neurotransmitters from the synaptic cleft, 4-FPM induces their efflux from the presynaptic neuron. This is a characteristic shared with other amphetamine-like stimulants.[4] The process is thought to involve the phosphorylation of the transporter proteins, a mechanism potentially mediated by the trace amine-associated receptor 1 (TAAR1).[1] 4-FPM exhibits significantly less activity at the serotonin (B10506) transporter (SERT).[2][3]
Quantitative Pharmacological Data
The primary targets of 4-FPM are the monoamine transporters. The following tables summarize the available in vitro data for its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It is important to note that a comprehensive receptor binding screen for 4-FPM against a wider panel of CNS receptors is not currently available in the peer-reviewed literature.
Table 1: Monoamine Transporter Uptake Inhibition by this compound
| Transporter | IC₅₀ (μM) | Cell Line | Reference |
| Dopamine (DAT) | < 2.5 | HEK293 | [2][3] |
| Norepinephrine (NET) | < 2.5 | HEK293 | [2][3] |
| Serotonin (SERT) | > 80 | HEK293 | [2][3] |
Table 2: Monoamine Release Induction by this compound
| Transporter | EC₅₀ (nM) | Preparation | Reference |
| Dopamine (DAT) | 43 | Rat Brain Synaptosomes | [5] |
| Norepinephrine (NET) | 30 | Rat Brain Synaptosomes | [5] |
| Serotonin (SERT) | 2558 | Rat Brain Synaptosomes | [5] |
In Vivo Pharmacology
There is a significant lack of published in vivo pharmacological data for this compound in the scientific literature. Studies detailing its behavioral effects, such as locomotor activity in a dose-dependent manner or its discriminative stimulus properties, have not been formally reported.
Experimental Protocols
The following sections describe the general methodologies used to obtain the quantitative data presented above. These protocols are based on published studies of 4-FPM and similar monoamine releasing agents.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Cells are cultured in appropriate media and conditions until confluent.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere.
-
The cells are washed with a Krebs-HEPES buffer.
-
Cells are then incubated with varying concentrations of 4-FPM or a reference compound.
-
A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., room temperature or 37°C).
-
The assay is terminated by rapid filtration through glass fiber filters to separate the cells from the assay buffer.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of radiolabeled neurotransmitter taken up by the cells, is measured by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of 4-FPM that inhibits 50% of the specific uptake (IC₅₀).
Monoamine Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
-
Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is rapidly dissected and homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in a physiological buffer.
-
-
Assay Procedure:
-
Synaptosomes are pre-incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to load them.
-
The loaded synaptosomes are then washed to remove excess extracellular radiolabel.
-
The synaptosomes are exposed to varying concentrations of 4-FPM or a reference compound.
-
After a specific incubation period, the reaction is terminated by filtration.
-
The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.
-
-
Data Analysis: The data are expressed as the percentage of total radioactivity released and are analyzed using non-linear regression to determine the concentration of 4-FPM that produces 50% of the maximal release (EC₅₀).
Downstream Signaling Pathways
The downstream signaling pathways activated by 4-FPM have not been explicitly studied. However, as a monoamine releasing agent, its effects are mediated by the increased concentration of dopamine and norepinephrine in the synapse. These neurotransmitters then act on their respective postsynaptic G-protein coupled receptors (GPCRs). For instance, dopamine receptors (D1-like and D2-like) and adrenergic receptors (α and β) activate various intracellular signaling cascades, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), as well as phospholipase C and protein kinase C (PKC).[2] The specific pathways and their relative contributions to the overall pharmacological effect of 4-FPM remain an area for future investigation.
Conclusion and Future Directions
This compound is a potent monoamine releasing agent with a clear preference for the dopamine and norepinephrine transporters over the serotonin transporter. The available in vitro data provides a solid foundation for understanding its primary mechanism of action. However, the pharmacological profile of 4-FPM is incomplete. Future research should prioritize a comprehensive receptor binding screen to assess its selectivity and potential for off-target effects. Furthermore, in vivo studies are critically needed to understand its behavioral pharmacology, including its stimulant, reinforcing, and potential toxic effects. Elucidating the downstream signaling pathways activated by 4-FPM will also provide a more complete picture of its cellular and systemic effects. This information is essential for a thorough risk assessment and for informing public health and regulatory bodies.
References
- 1. Monoamine releasing agent [medbox.iiab.me]
- 2. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
4-Fluorophenmetrazine hydrochloride versus freebase properties
An In-depth Technical Guide to 4-Fluorophenmetrazine: Hydrochloride Salt vs. Freebase Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the physicochemical properties of this compound (4-FPM) in its hydrochloride salt and freebase forms. The information herein is compiled from publicly available data and is intended for research and informational purposes only.
Introduction
This compound (4-FPM) is a synthetic stimulant of the phenylmorpholine class.[1] It is a structural analog of phenmetrazine, a once-marketed anorectic agent. 4-FPM has gained attention in the research community for its activity as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent.[1][2] Understanding the distinct properties of its salt and freebase forms is crucial for its application in research and development, including the preparation of analytical standards and the design of pharmacological studies. This guide focuses on the key differences in their chemical and physical characteristics.
Physicochemical Properties: Hydrochloride vs. Freebase
The conversion of a freebase to a hydrochloride salt is a common practice in pharmaceutical chemistry to enhance properties such as solubility and stability.[3] While specific experimental data for 4-FPM freebase is not extensively published, we can infer its general properties in comparison to the well-characterized hydrochloride salt.
Data Presentation
Table 1: General and Chemical Properties
| Property | This compound Hydrochloride | This compound Freebase |
| Appearance | White crystalline powder[4] | Likely an oil or low-melting solid |
| Chemical Formula | C₁₁H₁₄FNO・HCl[4][5] | C₁₁H₁₄FNO[6][7] |
| Molecular Weight | 231.70 g/mol [4][5] | 195.23 g/mol [6][7] |
| CAS Number | 1097796-73-0[4] | 1097796-73-0[7] |
| IUPAC Name | 2-(4-fluorophenyl)-3-methylmorpholine hydrochloride | 2-(4-fluorophenyl)-3-methylmorpholine[7] |
Table 2: Physical and Stability Properties
| Property | This compound Hydrochloride | This compound Freebase |
| Melting Point | Not consistently reported; a key identifier for a pure crystalline solid. | Expected to be lower than the hydrochloride salt. |
| Solubility | Soluble in water, DMSO, and methanol.[4][5] | Expected to have low solubility in water and higher solubility in non-polar organic solvents. |
| Stability | Stable for ≥ 2 years when stored at -20°C.[2] | Generally less stable than the hydrochloride salt, particularly in solution. |
| Storage | Store in a tightly sealed container in a cool, dry area.[4][5] | Store under inert atmosphere, protected from light and moisture. |
Mechanism of Action and Signaling Pathway
4-FPM primarily acts as a releasing agent for the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA).[1] Its mechanism involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8][9] By reversing the direction of these transporters, 4-FPM induces the efflux of DA and NE from the presynaptic neuron into the synaptic cleft.[8][9] It has significantly weaker effects on the serotonin (B10506) transporter (SERT).[8][9]
Caption: Simplified signaling pathway of 4-FPM at the catecholaminergic synapse.
Experimental Protocols
Synthesis of this compound Hydrochloride
A general synthesis for fluorinated phenmetrazine analogs has been described and is adaptable for 4-FPM.[10] The process typically involves multiple steps, culminating in the cyclization to form the morpholine (B109124) ring. The final freebase product is often converted to a salt to facilitate purification by crystallization.[11]
Caption: General workflow for the synthesis of this compound Hydrochloride.
Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the structural elucidation and confirmation of 4-FPM.[12]
Protocol for ¹H and ¹³C NMR: [12]
-
Sample Preparation: Dissolve an accurately weighed sample of 4-FPM HCl in a suitable deuterated solvent (e.g., D₂O, MeOD) to a concentration of approximately 10-20 mg/mL.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.
In Vitro Monoamine Transporter Activity Assay
These assays are used to determine the potency of 4-FPM at inhibiting monoamine reuptake and inducing neurotransmitter release.[8][9][11]
Protocol for Transporter-Mediated Uptake Inhibition: [8][9]
-
Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Buffer: Krebs-HEPES buffer or similar.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-incubate cells with varying concentrations of 4-FPM or a control vehicle.
-
Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate IC₅₀ values by non-linear regression analysis of the concentration-response curves.
Caption: Experimental workflow for determining monoamine transporter uptake inhibition.
Conclusion
This compound hydrochloride is the preferred form for most research applications due to its enhanced water solubility, stability, and ease of handling as a crystalline solid. The freebase form, while less characterized, is a necessary intermediate in synthesis and may be required for specific non-aqueous experimental conditions. The potent activity of 4-FPM as a dopamine and norepinephrine releasing agent underscores the importance of continued research into its pharmacological and toxicological profile. The protocols and data presented in this guide offer a foundational resource for scientists engaged in the study of this and related compounds.
References
- 1. getmetabolite.com [getmetabolite.com]
- 2. omnicompound.com [omnicompound.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound HCl 2.5g | #139b – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 5. This compound HCl 1.0g | #139a – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 6. teamchemists.com [teamchemists.com]
- 7. This compound | C11H14FNO | CID 43350789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.who.int [cdn.who.int]
- 11. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
4-Fluorophenmetrazine: A Technical Guide for Researchers
CAS Number: 1097796-73-0[1]
IUPAC Name: 2-(4-fluorophenyl)-3-methylmorpholine[1]
Introduction
4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenylmorpholine class.[2] It is a structural analog of phenmetrazine, a once-marketed anorectic that was withdrawn due to its potential for abuse. 4-FPM has emerged as a research chemical and designer drug, prompting scientific investigation into its pharmacological and toxicological profile. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, pharmacology, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is characterized by a phenyl ring substituted with a fluorine atom at the fourth position, attached to a morpholine (B109124) ring that is methylated at the third position.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄FNO | [1] |
| Molar Mass | 195.23 g/mol | [1] |
| Appearance | White powder | [3] |
| Solubility | Soluble in water, DMSO, methanol | [3] |
Synthesis
The synthesis of this compound, along with its positional isomers, has been adapted from a method described in a patent by Blough et al.[4] A general synthetic pathway involves the reaction of a substituted phenylethanolamine derivative with a suitable reagent to form the morpholine ring.
A detailed experimental protocol for a similar compound, 4-methylphenmetrazine (4-MPM), provides insight into a potential synthetic route. This involves the bromination of a substituted propiophenone (B1677668) followed by reaction with ethanolamine.[5]
Pharmacology: Mechanism of Action
This compound functions as a potent and selective releasing agent for norepinephrine (B1679862) and dopamine (B1211576).[2] Its primary mechanism of action involves interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] It exhibits significantly less activity at the serotonin (B10506) transporter (SERT).[6][7]
Monoamine Transporter Interaction
Studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters have shown that 4-FPM inhibits the uptake of dopamine and norepinephrine with potencies comparable to cocaine.[6][7] Furthermore, it induces the efflux (release) of these neurotransmitters from presynaptic terminals.[6]
The following table summarizes the in vitro activity of this compound at human monoamine transporters.
| Transporter | IC₅₀ (μM) for Uptake Inhibition | Reference |
| Dopamine (DAT) | < 2.5 | [6][7] |
| Norepinephrine (NET) | < 2.5 | [6][7] |
| Serotonin (SERT) | > 80 | [6][7] |
Signaling Pathway
The interaction of this compound with DAT and NET leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse. This is achieved by inhibiting their reuptake and promoting their release from the presynaptic neuron.
Experimental Protocols
Monoamine Transporter Uptake and Efflux Assays
A key method to characterize the pharmacological activity of this compound involves in vitro assays using cell lines expressing monoamine transporters or isolated nerve terminals (synaptosomes).[5][6]
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding human DAT, NET, or SERT.
2. Uptake Inhibition Assay:
-
Transfected cells are plated in 96-well plates.
-
Cells are incubated with varying concentrations of this compound.
-
A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added.
-
After incubation, uptake is terminated by washing.
-
Cell-associated radioactivity is measured by liquid scintillation counting.
-
IC₅₀ values are calculated from concentration-response curves.
3. Efflux (Release) Assay:
-
Transfected cells are preloaded with a radiolabeled substrate.
-
Cells are washed to remove excess substrate.
-
Cells are then exposed to varying concentrations of this compound.
-
The amount of radioactivity released into the supernatant is measured over time.
-
EC₅₀ values for release can be determined.
4. Synaptosome Preparation and Assays:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for NET) is homogenized.
-
Synaptosomes are isolated by differential centrifugation.
-
Uptake and release assays are performed similarly to the cell-based assays.[5]
References
- 1. This compound | C11H14FNO | CID 43350789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. getmetabolite.com [getmetabolite.com]
- 3. This compound HCl 1.0g | #139a – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Fluorophenmetrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Fluorophenmetrazine (4-FPM) and its derivatives, focusing on their potential therapeutic applications. 4-FPM is a synthetic stimulant of the phenmetrazine class that has primarily been characterized as a designer drug. However, its potent activity as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent suggests a pharmacological profile that could be therapeutically relevant for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and potentially as a substitution therapy for stimulant use disorder. This document consolidates the available preclinical data on the synthesis, pharmacology, and mechanism of action of 4-FPM and its isomers. It includes detailed experimental protocols for key in vitro assays, a summary of quantitative pharmacological data, and a discussion of the structure-activity relationships within this chemical class. While clinical data on 4-FPM is nonexistent, this guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction
Phenmetrazine and its analogues are a class of psychostimulants that have been explored for their anorectic and stimulant properties. The parent compound, phenmetrazine, was formerly used as an appetite suppressant but was withdrawn due to its potential for abuse.[1] More recently, fluorinated derivatives, including 2-Fluorophenmetrazine (2-FPM), 3-Fluorophenmetrazine (3-FPM), and this compound (4-FPM), have emerged as new psychoactive substances.[2] These compounds act as monoamine releasing agents, with a pronounced effect on dopamine (DA) and norepinephrine (NE) and weaker effects on serotonin (B10506) (5-HT).[2][3] This pharmacological profile is similar to that of established therapeutic agents for ADHD, such as amphetamine.[4] This guide will focus on the scientific understanding of 4-FPM and its derivatives, with a view to their potential repurposing or the development of novel therapeutics based on their chemical scaffold.
Pharmacology
Mechanism of Action
This compound and its isomers are substrate-type releasers of monoamine neurotransmitters.[2][3] They interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2] Unlike reuptake inhibitors which block the transport of neurotransmitters back into the presynaptic neuron, releasing agents are transported into the neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a significant increase in the extracellular concentrations of dopamine and norepinephrine.[2]
Quantitative Pharmacological Data
The following tables summarize the available in vitro data for 4-FPM and its isomers. It is important to note that while uptake inhibition data is available for 4-FPM, specific monoamine release potency (EC50) values have not been reported in the reviewed literature. The data for 3-FPM is included for comparative purposes.
Table 1: Monoamine Transporter Uptake Inhibition by Fluorophenmetrazine Isomers
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| 2-FPM | < 2.5 | < 2.5 | > 80 |
| 3-FPM | < 2.5 | < 2.5 | > 80 |
| 4-FPM | < 2.5 | < 2.5 | > 80 |
| Data from HEK293 cells expressing human monoamine transporters.[2] |
Table 2: Monoamine Release Potency of 3-Fluorophenmetrazine
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| 3-FPM | 43 | 30 | 2558 |
| Data from in vitro release assays.[1][5] |
Pharmacokinetics
Detailed pharmacokinetic studies for 4-FPM in humans or animal models are not available in the current literature. However, a study on 3-FPM provides some insight into the potential metabolic fate of these compounds. In a human self-experiment, 3-FPM reached a maximum serum concentration (Cmax) of 210 ng/mL at 2.5 hours (tmax) post-ingestion, with an elimination half-life of approximately 8.8 hours.[6][7] The primary route of excretion was urine, with the parent compound being the major excreted substance.[6][7] Metabolic pathways included N-oxidation, aryl-hydroxylation, and subsequent O-methylation.[7]
Potential Therapeutic Applications
The potent dopamine and norepinephrine releasing activity of 4-FPM derivatives suggests their potential utility in conditions characterized by deficits in these neurotransmitter systems.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The core symptoms of ADHD are thought to involve dysfunction in dopaminergic and noradrenergic pathways in the prefrontal cortex.[4] Stimulants that enhance dopamine and norepinephrine signaling, such as amphetamine and methylphenidate, are first-line treatments for ADHD. The pharmacological profile of 4-FPM aligns with this therapeutic mechanism.
-
Narcolepsy: This sleep disorder is characterized by excessive daytime sleepiness and is also treated with stimulants that promote wakefulness through the enhancement of catecholamine neurotransmission.[4]
-
Substitution Therapy for Stimulant Use Disorder: There is growing interest in the use of long-acting monoamine releasers as a potential substitution therapy for cocaine and methamphetamine addiction.[8] The rationale is to provide a stable level of dopamine and norepinephrine to reduce cravings and withdrawal symptoms, while having a lower abuse potential than the illicit stimulants. The specific pharmacokinetics and pharmacodynamics of 4-FPM derivatives would need to be carefully evaluated for this application.
Structure-Activity Relationships (SAR)
The position of the fluorine atom on the phenyl ring of phenmetrazine derivatives influences their potency and selectivity at monoamine transporters. While all three fluoro-isomers show a preference for DAT and NET over SERT, subtle differences exist.[1] Further research into a broader range of substitutions on the phenmetrazine scaffold has shown that modifications to the phenyl ring and the morpholine (B109124) ring can significantly alter the potency and balance of dopamine and serotonin releasing activity.[8] For instance, the addition of a 3'-chloro substituent to (+)-phenmetrazine introduces significant serotonin releasing activity.[8] This highlights the potential to fine-tune the pharmacological profile of these compounds to achieve a desired therapeutic effect, such as a dual dopamine/serotonin releaser with potentially lower abuse liability.[8]
Experimental Protocols
Synthesis of this compound
A representative synthesis protocol adapted from the literature for fluorophenmetrazine isomers is as follows:
-
Bromination: Start with 4-fluoropropiophenone. React it with a brominating agent (e.g., bromine in a suitable solvent) to yield α-bromo-4-fluoropropiophenone.
-
Reaction with Ethanolamine: The resulting α-bromo-4-fluoropropiophenone is then reacted with ethanolamine. This reaction typically involves a base to neutralize the hydrobromic acid formed.
-
Cyclization: The intermediate product is then subjected to cyclization, often through dehydration using a strong acid (e.g., sulfuric acid), to form the morpholine ring of this compound.
-
Purification: The final product is purified using standard techniques such as crystallization or chromatography.
In Vitro Monoamine Uptake Inhibition Assay
This protocol is a generalized procedure based on studies using HEK293 cells expressing monoamine transporters.
-
Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.
-
Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (e.g., 4-FPM) for a defined period (e.g., 10-20 minutes) at 37°C.
-
Radioligand Addition: Initiate the uptake reaction by adding a solution containing a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) at a concentration near its Km.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
In Vitro Monoamine Release Assay
This protocol is a generalized procedure based on studies using rat brain synaptosomes.
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin) by differential centrifugation.
-
Radiolabeling: Resuspend the synaptosomes in a suitable buffer and incubate them with a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the nerve terminals.
-
Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Superfusion: Place the radiolabeled synaptosomes in a superfusion apparatus. Continuously perfuse with buffer to establish a stable baseline of radioactivity.
-
Compound Application: Switch to a buffer containing the test compound (e.g., 4-FPM) at various concentrations and collect the superfusate in fractions.
-
Scintillation Counting: Measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Mechanism of 4-FPM-induced dopamine release.
Caption: Workflow for the monoamine release assay.
Conclusion and Future Directions
This compound and its derivatives represent a class of potent dopamine and norepinephrine releasing agents. While their history is intertwined with the new psychoactive substance market, their pharmacological profile warrants serious consideration for therapeutic development. The primary areas of potential are in the treatment of ADHD and as a novel approach to substitution therapy for stimulant addiction. However, significant research is required to bridge the gap from preclinical characterization to potential clinical application. Key future research directions should include:
-
Determination of the monoamine release potency (EC50) of 4-FPM and other derivatives.
-
Comprehensive in vivo pharmacokinetic and pharmacodynamic studies of 4-FPM.
-
Preclinical studies in animal models of ADHD and addiction to evaluate efficacy and abuse liability.
-
Exploration of a wider range of chemical modifications to optimize the pharmacological profile for therapeutic use, potentially balancing dopamine and serotonin release to mitigate abuse potential.
This technical guide serves as a starting point for researchers and drug developers, providing the foundational knowledge and experimental framework to further investigate the therapeutic potential of this compound derivatives.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]
Neuropharmacology of Substituted Phenmetrazine Analogs: An In-depth Technical Guide
Abstract: Phenmetrazine, a stimulant drug formerly marketed as an anorectic under the brand name Preludin, has a well-documented history of therapeutic use and subsequent withdrawal due to its high potential for abuse.[1] Its core structure, a 2-phenyl-3-methylmorpholine, has become a foundational scaffold for a new generation of psychoactive substances (NPS).[2][3] These substituted phenmetrazine analogs, often modified at the phenyl or morpholine (B109124) rings, are synthesized to circumvent existing drug laws and are sold as "designer drugs" or "research chemicals."[2][4] This guide provides a detailed technical overview of the neuropharmacology of these analogs, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their characterization. Quantitative data on their interactions with monoamine transporters are compiled for comparative analysis, offering a resource for researchers, toxicologists, and drug development professionals.
Core Neuropharmacology: Mechanism of Action
The primary mechanism of action for phenmetrazine and its substituted analogs involves their interaction with high-affinity monoamine transporters of the SLC6 family, specifically the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and, to a lesser extent, the serotonin (B10506) transporter (SERT).[2][5] Unlike typical reuptake inhibitors (e.g., cocaine), these compounds act as substrate-type releasers.[1][2] They are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and promote reverse transport, or efflux, of dopamine (DA) and norepinephrine (NE) from the neuron into the synaptic cleft via the transporters.[5][6] This amphetamine-like mechanism leads to a rapid and significant increase in extracellular concentrations of these catecholamines, producing potent psychostimulant effects.[1][6]
Certain analogs, such as 4-methylphenmetrazine (4-MPM), may exhibit a more mixed or "entactogen" profile, suggesting a slightly different balance of effects on the monoamine systems, potentially with greater relative activity at SERT compared to other analogs.[2] Phendimetrazine (B1196318), the N-methylated analog of phenmetrazine, functions as a prodrug, being metabolized in the body to the more active phenmetrazine.[7][8][9] This metabolic conversion results in a more sustained release of the active compound, which may lessen its abuse potential compared to direct administration of phenmetrazine.[7][9]
Structure-Activity Relationships (SAR)
The pharmacological profile of phenmetrazine analogs is highly dependent on the nature and position of substituents on the parent molecule.[2] Manipulations typically occur at two primary locations: the phenyl ring and the nitrogen atom of the morpholine ring.[2][4]
-
Phenyl Ring Substitution: Adding substituents to the phenyl ring significantly alters transporter affinity and selectivity.
-
Fluorination: Adding a fluorine atom (fluorophenmetrazines or FPMs) generally preserves potent activity at DAT and NET.[5] For example, 3-fluorophenmetrazine (B1651833) (3-FPM) is a potent catecholamine releaser.[5]
-
Methylation: Positional isomers of methylphenmetrazine (MPM) show distinct pharmacological profiles. 2-MPM and 3-MPM exhibit classic stimulant properties, while 4-MPM may display entactogen-like effects, suggesting altered selectivity towards SERT.[2]
-
-
Morpholine Ring Substitution:
References
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 9. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Early Research Findings on 4-Fluorophenmetrazine (4-FPM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class, has emerged as a novel psychoactive substance. This document provides a comprehensive overview of the early research findings concerning 4-FPM, with a focus on its synthesis, pharmacology, and in vitro characterization. Quantitative data from pharmacological assays are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided for key laboratory procedures, including synthesis and in vitro transporter assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research process and the compound's mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of new therapeutic agents.
Introduction
This compound (4-FPM), chemically known as 2-(4-fluorophenyl)-3-methylmorpholine, is a structural analog of phenmetrazine, a once-marketed anorectic with stimulant properties. The introduction of a fluorine atom at the para position of the phenyl ring modifies its pharmacological profile. Early research has focused on characterizing its interaction with monoamine transporters, which are key targets for stimulant drugs.[1][2] This document synthesizes the initial scientific data on 4-FPM and its isomers to provide a detailed technical resource.
Synthesis and Analytical Characterization
The synthesis of 4-FPM and its positional isomers (2-FPM and 3-FPM) has been described in the scientific literature, often adapted from a patent filed by Blough et al. in 2011.[1][3][4] The general synthetic route involves a multi-step process starting from the corresponding fluoropropiophenone.
General Synthesis Protocol
The synthesis of 2-(4-fluorophenyl)-3-methylmorpholine typically follows these key steps:
-
Bromination: The synthesis begins with the bromination of 4-fluoropropiophenone to yield α-bromo-4-fluoropropiophenone.[3]
-
Reaction with Ethanolamine (B43304): The resulting α-bromo ketone is then reacted with ethanolamine to form the intermediate 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.[3]
-
Reduction: The ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.[3]
-
Cyclization: The final step involves the cyclization of the amino alcohol intermediate, facilitated by a strong acid like concentrated sulfuric acid, to form the morpholine (B109124) ring of 4-FPM.[3]
The final product is often converted to a salt, such as a fumarate (B1241708) or hydrochloride salt, to improve its stability and handling properties.
Analytical Characterization
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for the unambiguous identification and differentiation of 4-FPM from its positional isomers.[3]
Pharmacology
Early pharmacological studies have characterized 4-FPM and its isomers as monoamine transporter ligands, acting as both uptake inhibitors and releasing agents.[1][2] The primary targets are the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT).[2][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for 4-FPM and its isomers from key early studies.
Table 1: Monoamine Transporter Uptake Inhibition by FPM Isomers
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |
| 4-FPM | < 2.5 | < 2.5 | 88.09 ± 1.83 |
| 3-FPM | < 2.5 | < 2.5 | 111.65 ± 13.08 |
| 2-FPM | < 2.5 | < 2.5 | 454 ± 15.4 |
Data from Mayer et al. (2017) obtained from experiments in HEK293 cells.[5]
Table 2: Monoamine Release Potency of FPM Isomers
| Compound | Dopamine Release EC₅₀ (nM) | Norepinephrine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) |
| 4-FPM | 43 | 30 | 2558 |
| 3-FPM | 43 | 30 | 2558 |
| 2-FPM | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data for 3-FPM from a WHO report citing early research, with 4-FPM stated to have similar potency.[3][6] Assays were conducted using rat brain synaptosomes.
Experimental Protocols
In Vitro Monoamine Transporter Assay Protocol (Uptake Inhibition)
This protocol is a representative example for determining the potency of a compound to inhibit monoamine transporter uptake in vitro.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Preparation: Test compounds, such as 4-FPM, are prepared in a series of concentrations.
-
Uptake Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake.
Visualizations
Signaling Pathway
The primary mechanism of action of 4-FPM at the cellular level is its interaction with monoamine transporters. The following diagram illustrates this process.
Caption: Interaction of 4-FPM with monoamine transporters in the synaptic cleft.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the early-stage research of a novel psychoactive substance like 4-FPM.
Caption: A generalized experimental workflow for the study of 4-FPM.
Toxicology and Pharmacokinetics
As of the current literature review, there is a significant lack of formal toxicological and pharmacokinetic studies on this compound. Early research has primarily focused on its synthesis and in vitro pharmacological characterization. The absence of data on its absorption, distribution, metabolism, excretion (ADME), and toxicity profile in vivo represents a critical knowledge gap. Professionals should exercise caution and recognize that the potential health risks of 4-FPM have not been systematically evaluated.
Conclusion
Early research findings characterize this compound as a potent monoamine reuptake inhibitor and releasing agent with a preference for the dopamine and norepinephrine transporters. This pharmacological profile is consistent with its classification as a stimulant. While in vitro data provides a foundational understanding of its mechanism of action, the lack of in vivo pharmacokinetic and toxicological data underscores the need for further comprehensive research to fully elucidate its properties and potential risks. This technical guide serves as a summary of the initial scientific investigations into 4-FPM, providing a valuable resource for the scientific community.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. 3-Fluorophenmetrazine [medbox.iiab.me]
Methodological & Application
4-Fluorophenmetrazine: Analytical Standards and Reference Materials - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 4-Fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class. These guidelines are intended to assist researchers, forensic scientists, and drug development professionals in the accurate identification and quantification of this compound using various analytical techniques.
Introduction
This compound (4-FPM) is a derivative of phenmetrazine and a structural isomer of 3-Fluorophenmetrazine (3-FPM). As a novel psychoactive substance (NPS), the availability of well-characterized analytical standards and robust analytical methods is crucial for its unambiguous identification in forensic casework, clinical toxicology, and pharmaceutical research. 4-FPM acts as a releasing agent for the monoamine neurotransmitters norepinephrine (B1679862) and dopamine, exhibiting stimulant properties. The accurate determination of its purity, identity, and concentration in various matrices is essential for understanding its pharmacology, toxicology, and for ensuring the quality of reference materials.
Analytical Reference Materials
Certified reference materials (CRMs) for this compound are essential for the validation of analytical methods and for ensuring the accuracy and traceability of analytical results. While a specific certificate of analysis for a 4-FPM CRM was not publicly available, reference standards for its isomer, 3-Fluorophenmetrazine, are available with a purity of ≥98%[1]. It is imperative for laboratories to source 4-FPM reference standards from accredited suppliers who can provide a comprehensive certificate of analysis detailing purity, identity, and characterization methods.
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical characterization of this compound and its isomers.
Table 1: Chromatographic Data
| Analyte | Retention Time (min) | Chromatographic Method |
| 2-Fluorophenmetrazine | 16.18 | HPLC |
| 3-Fluorophenmetrazine | 19.34 | HPLC |
| This compound | 18.48 | HPLC |
Table 2: Mass Spectrometric Data (Predicted for 4-FPM based on isomers)
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Electron Ionization (EI) | 195 [M]+ | 109, 83, 56 |
Table 3: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.30-7.10 | m | Aromatic-H | |
| ¹H | 4.55 | d | 2.0 | O-CH-Ar |
| ¹H | 4.05 | dd | 11.0, 3.0 | O-CH₂ |
| ¹H | 3.75 | dt | 11.0, 3.0 | O-CH₂ |
| ¹H | 3.20 | m | N-CH(CH₃) | |
| ¹H | 2.85 | dd | 12.0, 3.0 | N-CH₂ |
| ¹H | 2.70 | dt | 12.0, 3.0 | N-CH₂ |
| ¹H | 1.05 | d | 6.5 | CH₃ |
| ¹³C | 162 (d, ¹JCF = 245) | C-F | ||
| ¹³C | 135 (d, ⁴JCF = 3) | Ar-C | ||
| ¹³C | 128 (d, ³JCF = 8) | Ar-CH | ||
| ¹³C | 115 (d, ²JCF = 21) | Ar-CH | ||
| ¹³C | 81.0 | O-CH-Ar | ||
| ¹³C | 71.0 | O-CH₂ | ||
| ¹³C | 55.0 | N-CH(CH₃) | ||
| ¹³C | 50.0 | N-CH₂ | ||
| ¹³C | 15.0 | CH₃ |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of 4-FPM, based on established methods for related compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve the 4-FPM reference standard or sample extract in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive and selective quantification of 4-FPM in complex matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: For biological matrices, a protein precipitation or solid-phase extraction (SPE) is recommended. The final extract should be reconstituted in the mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 4-FPM. A potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 196. Product ions would be selected based on fragmentation experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural elucidation and confirmation of 4-FPM.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the 4-FPM sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR Acquisition:
-
Pulse Program: Standard 30° pulse.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of 4-FPM as a monoamine releasing agent.
General Analytical Workflow
Caption: A generalized workflow for the analysis of 4-FPM.
GC-MS Experimental Workflow
Caption: Step-by-step workflow for GC-MS analysis of 4-FPM.
References
Application Notes and Protocols for the GC-MS Analysis of 4-Fluoromethylphenidate (4-FPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromethylphenidate (B12786486) (4-FPM) is a synthetic stimulant of the phenidate class, closely related to methylphenidate. As a research chemical, its analysis is crucial for forensic, clinical, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of 4-FPM in various matrices. These application notes provide detailed protocols for the analysis of 4-FPM, including sample preparation, instrument parameters, and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of 4-FPM, including retention times and characteristic mass fragments.
Table 1: Gas Chromatography Retention Times for 4-FPM
| Parameter | Method 1[1][2] | Method 2[3] |
| Retention Time (min) | 18.13 (±)-threo / 18.04 (±)-erythro | 9.396 |
Table 2: Characteristic Mass Fragments of 4-FPM
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Identity | Relative Abundance |
| 84 | Tetrahydropyridinium species (C₅H₁₀N⁺) - Base Peak | 100% |
| 190 | 4-fluorophenyl(piperidin-2-ylidene)methylium species (C₁₂H₁₃FN⁺) | Major Fragment |
| 168 | Methyl 4-fluorophenylacetate radical cation (C₉H₈FO₂⁺) | Major Fragment |
| 56 | Dihydroazetium ion | Minor Fragment |
Relative abundance can vary slightly between instruments and methods. The base peak at m/z 84 is the most consistent and abundant fragment.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. For non-biological samples, a simple dilution is often sufficient. For biological matrices such as blood or urine, an extraction step is necessary to remove interfering substances.
a) Standard Solution Preparation
-
Method: Dissolve a known amount of 4-FPM reference standard in a suitable volatile solvent.
-
Protocol:
-
Accurately weigh 1 mg of 4-FPM standard.
-
Dissolve in 1 mL of methanol (B129727) or chloroform (B151607) to prepare a 1 mg/mL stock solution.[3]
-
Perform serial dilutions with the same solvent to prepare working standards and calibration curve standards.
-
b) Liquid-Liquid Extraction (LLE) for Biological Samples (Blood/Urine)
This protocol is a general guideline and should be optimized and validated for the specific matrix and laboratory conditions.
-
Materials:
-
Whole blood or urine sample
-
Internal Standard (IS) solution (e.g., deuterated 4-FPM)
-
pH 9.5 buffer (e.g., carbonate buffer)
-
Extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate (B1210297) and hexane)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., ethyl acetate)
-
-
Protocol:
-
Pipette 1 mL of the biological sample (blood or urine) into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of pH 9.5 buffer and vortex briefly.
-
Add 5 mL of the extraction solvent.
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial for analysis.
-
c) Solid-Phase Extraction (SPE) for Biological Samples (Blood/Urine)
SPE can provide a cleaner extract compared to LLE. The choice of sorbent and solvents should be optimized. A mixed-mode cation exchange polymer is often suitable for basic drugs like 4-FPM.
-
Materials:
-
Whole blood or urine sample
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, followed by a weak organic solvent like methanol)
-
Elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide)
-
Centrifuge or vacuum manifold
-
Evaporator
-
Reconstitution solvent
-
-
Protocol:
-
Condition: Pass 2 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 2 mL of water through the cartridge.
-
Load: Mix 1 mL of the biological sample with the internal standard and load it onto the cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate.
-
Wash: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.
-
Elute: Elute the analyte and internal standard with 2 mL of the elution solvent.
-
Evaporate: Evaporate the eluate to dryness.
-
Reconstitute: Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
Two validated methods are presented below, offering flexibility based on available instrumentation and desired chromatographic resolution.
Method 1: High-Resolution Method [1][2]
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Column: HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector:
-
Temperature: 250°C
-
Split Ratio: 1:1
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 100°C
-
-
Transfer Line Temperature: 280°C
Method 2: Standard Method [3]
-
Gas Chromatograph: Agilent Gas Chromatograph or equivalent
-
Column: HP-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at 1.5 mL/min
-
Injector:
-
Temperature: 280°C
-
Split Ratio: 25:1
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1.0 min
-
Ramp: 12°C/min to 280°C
-
Final Hold: Hold at 280°C for 9.0 min
-
Mass Spectrometer Parameters (Applicable to both methods)
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: 30-550 amu
-
Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Method Validation (General Guidelines)
For quantitative analysis, a full method validation should be performed according to established guidelines. Key parameters to evaluate include:
-
Linearity: A calibration curve should be prepared with at least five concentration levels. The coefficient of determination (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other appropriate statistical methods.
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) for precision should typically be <15%, and the accuracy should be within 85-115%.
-
Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 4-FPM from a biological sample.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the fragmentation pattern of 4-FPM in the mass spectrometer.
References
Application Note: Quantification of 4-Fluorophenmetrazine (4-FPM) in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenmetrazine class that has emerged as a new psychoactive substance (NPS). As with many NPS, its prevalence necessitates the development of robust and reliable analytical methods for its detection and quantification in biological samples. This is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of such compounds due to its high sensitivity and selectivity.[1][2][3] This application note details a comprehensive protocol for the quantification of 4-FPM in biological matrices, such as plasma and urine, using LC-MS/MS.
Principle
The method involves the extraction of 4-FPM from the biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The analyte is then ionized, and the mass spectrometer is used to select and fragment the precursor ion, with specific product ions being monitored for quantification.[4][5] This multiple reaction monitoring (MRM) approach provides excellent specificity and minimizes interference from the sample matrix.[6]
Instrumentation and Materials
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A reverse-phase C18 column is a suitable choice for separating 4-FPM.
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid may be used as a mobile phase additive.[7]
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation reagents.[8][9]
-
Reference Standards: Certified reference material of 4-FPM and a suitable internal standard (e.g., a deuterated analog).
Experimental Protocols
1. Sample Preparation
A critical step in quantitative bioanalysis is the effective removal of matrix components that can interfere with the analysis.[8] Protein precipitation is a straightforward method for plasma samples, while for urine, a "dilute and shoot" approach or SPE may be employed for cleaner extracts.[6]
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the urine sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V[7] |
| Drying Gas Temperature | 350 °C[7] |
| Nebulizer Gas Pressure | 50 psi[7] |
| MRM Transitions | To be determined by infusing a standard solution of 4-FPM. A suggested precursor ion would be [M+H]+. |
3. Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking blank matrix with known concentrations of 4-FPM. A linear range of 1-1000 ng/mL is often achievable for similar compounds.[10]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessed to ensure that endogenous components of the biological matrix do not suppress or enhance the ionization of the analyte.
-
Stability: The stability of 4-FPM in the biological matrix under different storage and handling conditions should be evaluated.
Data Presentation
Table 1: Quantitative LC-MS/MS Parameters for 4-FPM
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 4-FPM | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Table 2: Example Calibration Curve Data for 4-FPM in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 98.5 | 5.2 |
| 5 | 0.058 | 101.2 | 4.1 |
| 10 | 0.115 | 100.8 | 3.5 |
| 50 | 0.592 | 99.1 | 2.8 |
| 100 | 1.180 | 99.5 | 2.1 |
| 500 | 5.950 | 100.3 | 1.9 |
| 1000 | 11.920 | 100.1 | 1.5 |
Visualizations
Caption: Experimental workflow for 4-FPM quantification.
Caption: LC-MS/MS analytical logic for targeted quantification.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. scispace.com [scispace.com]
- 6. sciex.com [sciex.com]
- 7. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Structural Elucidation of 4-Fluorophenmetrazine (4-FPM) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenmetrazine (4-FPM), chemically known as 2-(4-fluorophenyl)-3-methylmorpholine, is a synthetic stimulant of the phenylmorpholine class. As a structural analog of phenmetrazine, it is crucial for forensic laboratories, drug development professionals, and researchers to have robust analytical methods for its unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about a molecule's structure, making it an invaluable tool for the structural elucidation of novel psychoactive substances like 4-FPM.[1] This document provides a comprehensive guide to the use of NMR spectroscopy for the structural characterization of 4-FPM, including detailed experimental protocols and expected spectral data.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 4-FPM. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1]
Table 1: Predicted ¹H NMR Spectral Data for 4-FPM
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.35 - 7.45 | m | 2H | |
| H-3', H-5' | 7.05 - 7.15 | m | 2H | |
| H-2 | 4.50 - 4.60 | d | ~3.0 | 1H |
| H-6ax | 4.00 - 4.10 | ddd | ~11.5, 4.0, 2.0 | 1H |
| H-6eq | 3.75 - 3.85 | m | 1H | |
| H-3 | 3.15 - 3.25 | m | 1H | |
| H-5ax | 3.00 - 3.10 | m | 1H | |
| H-5eq | 2.90 - 3.00 | m | 1H | |
| CH₃ | 0.90 - 1.00 | d | ~6.5 | 3H |
| NH | Variable | br s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for 4-FPM
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) |
| C-1' | 135.0 - 136.0 | d |
| C-4' | 161.0 - 164.0 | d, ¹JCF ≈ 245 Hz |
| C-2', C-6' | 128.0 - 129.0 | d, ³JCF ≈ 8 Hz |
| C-3', C-5' | 115.0 - 116.0 | d, ²JCF ≈ 21 Hz |
| C-2 | 80.0 - 82.0 | s |
| C-6 | 66.0 - 67.0 | s |
| C-3 | 55.0 - 56.0 | s |
| C-5 | 44.0 - 45.0 | s |
| CH₃ | 15.0 - 16.0 | s |
Table 3: Predicted ¹⁹F NMR Spectral Data for 4-FPM
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-4' | -113 to -118 | m |
Experimental Protocols
This section details the methodologies for acquiring high-quality 1D and 2D NMR spectra for the structural elucidation of 4-FPM.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton.[1]
-
Concentration: Dissolve approximately 5-10 mg of the 4-FPM sample in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Sample Filtration: To ensure high-resolution spectra, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]
-
Internal Standard: For qualitative identification, the residual solvent peak can be used for referencing the chemical shift scale (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For quantitative analysis (qNMR), a certified internal standard should be added.[1]
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.[1]
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -100 to -130 ppm (or a wider range to ensure signal capture).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 64-256.
-
Temperature: 298 K.
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY, HSQC, and HMBC should be used.
-
The spectral widths in both dimensions should be set to encompass all relevant signals.
-
The number of scans and increments will vary depending on the sample concentration and desired resolution.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in all spectra.
Structural Elucidation Workflow and 2D NMR Correlations
The following diagrams illustrate the workflow for structural elucidation and the key 2D NMR correlations expected for 4-FPM.
Caption: Experimental Workflow for 4-FPM Identification by NMR.
Caption: Predicted 2D NMR correlations for this compound.
Interpretation of 2D NMR Spectra
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-FPM, key correlations are expected between the proton on C-2 and the proton on C-3, and between the proton on C-3 and the methyl protons. Correlations will also be observed between the geminal and vicinal protons of the morpholine (B109124) ring (H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal at ~4.55 ppm will correlate with the carbon signal at ~81.0 ppm, confirming their assignment as H-2 and C-2, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular skeleton. Key long-range correlations for 4-FPM would include:
-
The proton at H-2 to the aromatic carbons C-1', C-2', and C-6', confirming the connection of the morpholine ring to the fluorophenyl group.
-
The methyl protons to both C-2 and C-3, confirming the position of the methyl group.
-
The aromatic protons to other aromatic carbons, aiding in the assignment of the substituted phenyl ring.
-
Conclusion
This application note provides a detailed protocol for the structural elucidation of this compound using NMR spectroscopy. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided tables of predicted ¹H, ¹³C, and ¹⁹F NMR data serve as a valuable reference for the interpretation of experimental results. The inclusion of 2D NMR experiments such as COSY, HSQC, and HMBC is highly recommended to confirm the assignment of protons and carbons, leading to an unambiguous identification of the 4-FPM molecule.
References
Application Notes and Protocol: In Vitro Monoamine Transporter Uptake Assays for 4-Fluorophenylpiracetam (4-FPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are critical regulators of neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[1] These transporters are primary targets for a wide range of therapeutic agents and drugs of abuse. 4-Fluorophenylpiracetam (4-FPM) is a synthetic derivative of piracetam (B1677957) with reported stimulant properties. Understanding its interaction with monoamine transporters is crucial for elucidating its pharmacological profile.
These application notes provide a detailed protocol for conducting in vitro monoamine transporter uptake assays to determine the inhibitory potency of 4-FPM on DAT, NET, and SERT. The described methods are based on established radiolabeled and fluorescent techniques, which are the gold standard for characterizing compound interactions with these transporters.[1][2]
Signaling Pathway of Monoamine Transporter Inhibition
Monoamine transporters are located on the presynaptic terminal of neurons and function to clear neurotransmitters from the synaptic cleft, thereby terminating the signal. Reuptake inhibitors like 4-FPM block this process, leading to an increased concentration of monoamines in the synapse and enhanced downstream signaling.
Caption: Mechanism of monoamine reuptake inhibition by 4-FPM at the synapse.
Experimental Workflow
The general workflow for assessing the inhibitory effect of 4-FPM on monoamine transporters involves culturing cells expressing the specific transporter, exposing the cells to varying concentrations of 4-FPM, initiating the uptake of a labeled substrate, and measuring the amount of substrate taken up by the cells.
Caption: General experimental workflow for monoamine transporter uptake assays.
Quantitative Data Summary for 4-FPM
The following table summarizes the in vitro inhibitory potency of 4-FPM at human monoamine transporters as reported in the literature.
| Compound | Transporter | IC50 (µM) | Reference |
| 4-FPM | hDAT | < 2.5 | [3] |
| hNET | < 2.5 | [3] | |
| hSERT | 88.09 (±1.83) | [3] |
Experimental Protocols
Two primary methods for conducting monoamine transporter uptake assays are detailed below: a radiolabeled substrate assay and a fluorescent substrate assay.
Protocol 1: Radiolabeled Monoamine Transporter Uptake Assay
This protocol directly measures the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials and Reagents:
-
Cells: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT.[1]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Krebs-HEPES buffer (KHB) containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, and 20 mM glucose, pH 7.3-7.4.
-
Radiolabeled Substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT.[1]
-
Test Compound: 4-Fluorophenylpiracetam (4-FPM) dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Control Inhibitors: A known potent inhibitor for each transporter to determine non-specific uptake (e.g., cocaine or GBR12909 for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) or S-citalopram for SERT).[1]
-
Scintillation Cocktail
-
96-well microplates (poly-D-lysine coated for better cell adherence)
-
Microplate Scintillation Counter
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[2] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Preparation of Solutions: Prepare serial dilutions of 4-FPM and the control inhibitor in assay buffer. The final concentration of the vehicle should be kept constant across all wells and should not exceed 0.1%.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer. Add the diluted 4-FPM or control inhibitor to the respective wells and pre-incubate for 10-15 minutes at 37°C.[1]
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
-
Incubation: Incubate the plate for a short, defined period at room temperature or 37°C.[1] Typical incubation times are 1-3 minutes for DAT and SERT, and 3 minutes for NET.[1]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with ice-cold assay buffer.[1]
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding a scintillation cocktail to each well.[2] Seal the plate and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of the control inhibitor) from the total uptake (counts in the absence of any inhibitor).
-
Calculate the percentage of inhibition for each concentration of 4-FPM relative to the specific uptake.
-
Plot the percentage of inhibition against the logarithm of the 4-FPM concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Fluorescent Monoamine Transporter Uptake Assay
This method provides a non-radioactive alternative, often in a high-throughput format, using a fluorescent substrate that mimics monoamines.[4]
Materials and Reagents:
-
Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT.[4]
-
Cell Culture Medium: As described in Protocol 1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[5]
-
Fluorescent Substrate Kit: Commercially available kits such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, which contains a fluorescent substrate and a masking dye to quench extracellular fluorescence.[6]
-
Test Compound: 4-FPM dissolved in an appropriate vehicle.
-
Control Inhibitors: As described in Protocol 1.
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence Microplate Reader capable of bottom-reading.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.[4]
-
Preparation of Solutions: Prepare serial dilutions of 4-FPM and control inhibitors in assay buffer.
-
Pre-incubation: Remove the culture medium and add the diluted 4-FPM or control inhibitor to the wells. Incubate for 10 minutes at 37°C.[4]
-
Initiation of Uptake: Add the fluorescent substrate/masking dye solution to all wells according to the kit manufacturer's instructions.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. The assay can be run in either kinetic mode (reading fluorescence over time) or endpoint mode (reading after a fixed incubation period, e.g., 30 minutes).[4][5]
Data Analysis:
-
For kinetic assays, the rate of uptake (slope of the fluorescence versus time curve) is used. For endpoint assays, the final fluorescence intensity is used.
-
Determine the specific uptake by subtracting the signal from wells with a saturating concentration of a known inhibitor.
-
Calculate the percent inhibition for each concentration of 4-FPM.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of 4-FPM and fitting to a dose-response curve.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for characterizing the in vitro pharmacology of 4-FPM at monoamine transporters. Both radiolabeled and fluorescent assays are suitable for determining the inhibitory potency (IC₅₀) of 4-FPM, which is a critical step in understanding its mechanism of action and potential physiological effects. The choice between the two methods will depend on the specific experimental needs, available resources, and desired throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for the Quantitative Analysis of 4-Fluoromethylphenidate (4-FPM) in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromethylphenidate (B12786486) (4-FPM) is a synthetic stimulant of the phenidate class, closely related to methylphenidate (Ritalin). It primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft.[1][2] This activity results in stimulant effects that have led to its emergence as a novel psychoactive substance. The quantitative analysis of 4-FPM in biological matrices is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of 4-FPM in whole blood, plasma, and urine using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
4-FPM exerts its stimulant effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission. The (±)-threo-isomer of 4-FPM is the more pharmacologically active form.[2]
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for the analysis of 4-FPM in biological matrices.
Table 1: LC-MS/MS Method Validation Parameters for 4-FPM in Whole Blood
| Parameter | Result | Reference |
| Linearity Range | 0.01 - 0.500 mg/L | [3][4] |
| LLOQ | 0.01 mg/L | [3][4] |
| Accuracy (Bias) | Within ±15% | [5] |
| Precision (CV) | Within ±15% | [5] |
| Internal Standard | Deuterated analog (e.g., 4-FPM-d5) | Method Development |
Table 2: Reported Concentrations of 4-FPM in Biological Samples from Case Studies
| Biological Matrix | Concentration | Case Description | Reference |
| Blood | 32 ng/mL | Non-fatal intoxication | [5] |
| Urine | 827 ng/mL | Non-fatal intoxication | [5] |
| Femoral Vein Blood | 0.012 - 0.05 mg/L | Fatal intoxication | [3][4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of 4-FPM in Whole Blood and Plasma by LC-MS/MS
This protocol describes a validated method for the quantification of 4-FPM using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.
1. Materials and Reagents
-
4-Fluoromethylphenidate (4-FPM) certified reference material
-
4-FPM-d5 (or other suitable deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
0.1 M Sodium phosphate (B84403) buffer (pH 6.0)
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
-
Centrifuge tubes (15 mL)
-
Autosampler vials with inserts
2. Sample Preparation (Solid-Phase Extraction)
References
- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoromethylphenidate - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. psychonautwiki.org [psychonautwiki.org]
Application Notes and Protocols for In Vitro Metabolism Studies of 4-Fluorophenmetrazine Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenylmorpholine class. As with any novel psychoactive substance or drug candidate, understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential for drug-drug interactions, and toxicological risk. In vitro metabolism studies using liver microsomes are a fundamental component of this evaluation, providing insights into the primary metabolic pathways and the enzymes responsible for biotransformation.
Experimental Objectives
-
To determine the metabolic stability of this compound in human liver microsomes.
-
To identify the major phase I metabolites of this compound.
-
To elucidate the primary cytochrome P450 (CYP) enzymes involved in the metabolism of this compound.
Materials and Reagents
-
This compound hydrochloride
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Protocols
Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by liver microsomes.
Protocol:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the following reaction mixtures (final volume of 200 µL):
-
Test Compound: 1 µM 4-FPM, 0.5 mg/mL HLM in 100 mM phosphate buffer.
-
Negative Control (without NADPH): 1 µM 4-FPM, 0.5 mg/mL HLM in 100 mM phosphate buffer.
-
Negative Control (without HLM): 1 µM 4-FPM in 100 mM phosphate buffer with NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the "Test Compound" and "Negative Control (without HLM)" wells to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of 4-FPM remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation:
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t½, min) | 45.8 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.1 |
Metabolite Identification
This experiment aims to identify the major metabolites formed from the metabolism of this compound.
Protocol:
-
Prepare Incubation: Prepare a larger scale incubation mixture similar to the metabolic stability assay (e.g., 1 mL final volume) with a higher concentration of 4-FPM (e.g., 10 µM) to ensure detectable levels of metabolites.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Reaction Termination and Extraction: Stop the reaction with ice-cold acetonitrile. After centrifugation, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for concentration.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites. Data analysis should focus on detecting masses corresponding to expected metabolic transformations (e.g., hydroxylation, N-dealkylation, oxidation).
Data Presentation:
Table 2: Hypothetical Phase I Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite | Proposed Biotransformation | Mass Shift (Da) |
| M1 | Hydroxylation of the phenyl ring | +16 |
| M2 | Hydroxylation of the morpholine (B109124) ring | +16 |
| M3 | N-dealkylation | -14 |
| M4 | Ring opening and oxidation | +30 |
CYP Reaction Phenotyping
This protocol identifies the specific CYP isozymes responsible for the metabolism of this compound.
Protocol:
-
Prepare Incubations: Set up incubation mixtures as in the metabolic stability assay. For each CYP isozyme of interest, prepare a set of incubations containing a specific chemical inhibitor at a concentration known to be selective for that enzyme.
-
Incubation and Analysis: Follow the same procedure as the metabolic stability assay, typically using a single, early time point (e.g., 15 minutes) where the reaction is linear.
-
Data Analysis: Compare the rate of 4-FPM metabolism in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isozyme.
Data Presentation:
Table 3: Hypothetical Inhibition of this compound Metabolism by Specific CYP Inhibitors
| CYP Isozyme | Inhibitor | % Inhibition of 4-FPM Metabolism |
| CYP3A4 | Ketoconazole | 15% |
| CYP2D6 | Quinidine | 65% |
| CYP2C19 | Ticlopidine | 5% |
| CYP1A2 | Furafylline | <5% |
| CYP2C9 | Sulfaphenazole | <5% |
Visualizations
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-FPM in Brain Tissue
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-Fluorophenylmethylaminopropane (4-FPM) in brain tissue. The protocol outlines a comprehensive workflow from sample preparation, including tissue homogenization and protein precipitation, to optimized chromatographic and mass spectrometric conditions. The method is intended for use in preclinical research, pharmacokinetic studies, and drug distribution analysis within the central nervous system. All quantitative data from the validation experiments are summarized, demonstrating the method's suitability for its intended purpose.
Introduction
4-Fluorophenylmethylaminopropane (4-FPM) is a synthetic stimulant of the substituted cathinone (B1664624) class. Understanding its concentration and distribution within the brain is crucial for elucidating its neuropharmacological effects and potential for abuse. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical methods.[1][2][3] However, the complexity of the brain matrix, with its high lipid and protein content, presents a significant challenge, necessitating a robust and optimized sample preparation procedure to minimize matrix effects and ensure accurate quantification.[1][2] This document provides a detailed protocol for a validated LC-MS/MS method for 4-FPM in brain tissue, suitable for researchers in pharmacology and toxicology.
Experimental Protocols
Materials and Reagents
-
4-FPM analytical standard
-
4-FPM-d5 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blank brain tissue from control animals
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Tissue homogenizer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Calibrated pipettes and tips
-
Autosampler vials
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of 4-FPM and 4-FPM-d5 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 4-FPM stock solution in 50:50 methanol:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank brain homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Tissue Homogenization:
-
Accurately weigh the brain tissue sample.
-
Add ice-cold PBS at a 1:4 (w/v) ratio (e.g., 100 mg of tissue in 400 µL of PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of the brain homogenate, add 10 µL of the 4-FPM-d5 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following parameters provide a starting point for method optimization on your specific LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-FPM | To be determined | To be determined | To be optimized |
| 4-FPM-d5 | To be determined | To be determined | To be optimized |
Note: The specific precursor and product ions, as well as collision energies, must be optimized for the instrument being used.
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| LOD | 0.5 ng/mL |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 15% | < 15% | 85 - 115% |
| Medium | 50 | < 15% | < 15% | 85 - 115% |
| High | 800 | < 15% | < 15% | 85 - 115% |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | < 15% |
| High | 800 | > 85% | < 15% |
Stability
| Condition | Duration | Stability (%) |
| Bench-top (Room Temp) | 4 hours | > 85% |
| Autosampler (4°C) | 24 hours | > 85% |
| Freeze-Thaw (3 cycles) | -20°C | > 85% |
| Long-term | 30 days | > 85% |
Visualizations
Caption: Workflow for 4-FPM Quantification in Brain Tissue.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 4-FPM in brain tissue. The protocol includes a comprehensive sample preparation procedure and optimized instrumental parameters. The validation data demonstrates that the method is sensitive, selective, accurate, and precise, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and neuroscience.
References
Application Notes and Protocols for 4-Fluorophenmetrazine (4-FPM) Research Samples
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Fluorophenmetrazine (4-FPM) is a research chemical and is not intended for human consumption. All handling and experiments should be conducted by trained professionals in a controlled laboratory setting, adhering to all local regulations and safety guidelines. The following information is provided for research purposes only.
Introduction
This compound (4-FPM) is a synthetic stimulant of the phenylmorpholine class. As a structural analog of phenmetrazine, it is of interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. Proper handling and storage of 4-FPM research samples are critical to ensure the safety of laboratory personnel, maintain sample integrity, and obtain reliable experimental results. These application notes provide detailed guidelines and protocols for the safe handling, storage, and analysis of 4-FPM.
Safety Precautions and Personal Protective Equipment (PPE)
All work with 4-FPM should be performed in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: For handling powders outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.
Storage Guidelines
Proper storage is essential to prevent degradation and maintain the purity of 4-FPM samples.
General Recommendations:
-
Store in a cool, dry, and dark place.
-
Keep in a tightly sealed container to prevent moisture and air exposure.
-
Protect from light by using amber vials or storing in a light-blocking container.
Storage Conditions:
| Storage Condition | Temperature Range | Recommended Duration | Notes |
| Short-Term Storage | 2-8°C (Refrigerator) | Up to 1 month | Ideal for frequently accessed samples. |
| Mid-Term Storage | -20°C (Freezer) | Up to 1 year | Suitable for preserving sample integrity for an extended period. |
| Long-Term Storage | -80°C (Ultra-Low Freezer) | > 1 year | Recommended for archival samples to minimize degradation. |
Note: The stability data presented is extrapolated from general knowledge of phenylmorpholine analogs. It is highly recommended to perform in-house stability studies for long-term projects.
Handling Procedures
-
Weighing: All weighing of solid 4-FPM should be conducted in a fume hood or a balance enclosure to avoid inhalation of airborne particles.
-
Dissolving: 4-FPM is reported to be soluble in water, Dimethyl Sulfoxide (DMSO), and methanol (B129727).[1] Prepare solutions in a fume hood. For quantitative analysis, use calibrated volumetric flasks and pipettes.
-
Disposal: Dispose of all 4-FPM waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL stock solution and subsequent working solutions for analytical purposes.
Materials:
-
This compound (as hydrochloride salt)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 10 mg of 4-FPM HCl using an analytical balance.
-
Quantitatively transfer the weighed 4-FPM to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to the flask and sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution. This is your 1 mg/mL stock solution .
-
To prepare working solutions, dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for creating a calibration curve.
Protocol for Purity Assessment and Stability-Indicating Analysis by HPLC-UV
This method provides a framework for assessing the purity of 4-FPM and can be adapted for stability studies by analyzing samples at different time points under various storage conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions (starting point for method development):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection λ | 254 nm (or wavelength of maximum absorbance for 4-FPM) |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a blank sample (mobile phase) and inject it to identify any system peaks.
-
Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.
-
Prepare the 4-FPM research sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range and filtering it through a 0.45 µm syringe filter.
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For stability studies, compare the peak area of the 4-FPM in aged samples to that of a freshly prepared standard of the same concentration.
Visualizations
Caption: General Laboratory Workflow for 4-FPM Handling.
Caption: Decision Tree for 4-FPM Storage.
Caption: Hypothetical Degradation Pathway for 4-FPM.
References
Troubleshooting & Optimization
Common impurities in 4-Fluorophenmetrazine synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorophenmetrazine (4-FPM).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound (4-FPM)?
A1: During the synthesis of 4-FPM, several types of impurities can arise. These are broadly categorized as:
-
Positional Isomers: Due to the starting materials, isomers such as 2-Fluorophenmetrazine (2-FPM) and 3-Fluorophenmetrazine (3-FPM) may be present.
-
Stereoisomers: The synthesis typically yields the trans-diastereomer of 4-FPM. The corresponding cis-diastereomer may be present as an impurity.
-
Unreacted Starting Materials and Intermediates: Residual amounts of starting materials (e.g., 4-fluoropropiophenone, ethanolamine) and synthetic intermediates can remain in the final product.
-
By-products: Side reactions during the synthesis can lead to the formation of various by-products.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may not be completely removed.
Q2: How can I differentiate between the positional isomers of 4-FPM (2-FPM, 3-FPM, and 4-FPM)?
A2: The positional isomers of 4-FPM can be differentiated using various analytical techniques. Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate the isomers based on their different physical and chemical properties. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are definitive for structural elucidation and differentiation of these isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.
Q3: What is the significance of stereoisomeric impurities in 4-FPM?
A3: 4-FPM has two chiral centers, which means it can exist as four different stereoisomers (a pair of enantiomers for the cis and trans diastereomers). The biological activity of these stereoisomers can differ significantly. The synthesis of phenmetrazine analogs typically favors the formation of the more stable trans-isomer. The presence of the cis-isomer as an impurity can affect the overall pharmacological profile and purity of the final compound.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatographic Analysis (GC/HPLC)
Possible Cause 1: Presence of Positional Isomers (2-FPM or 3-FPM)
-
Identification:
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra of the isomers will be very similar, but their retention times will likely differ.
-
Confirm the identity of the isomers by comparing the retention times with those of certified reference standards for 2-FPM and 3-FPM.
-
For unambiguous identification, isolate the impurity and perform ¹H and ¹³C NMR spectroscopy.
-
-
Solution:
-
Ensure the regiochemical purity of the starting 4-fluoropropiophenone.
-
Optimize the chromatographic separation method to achieve baseline separation of the isomers for accurate quantification and potential isolation.
-
Possible Cause 2: Presence of Synthetic Intermediates
-
Identification:
-
Review the synthetic pathway to identify potential intermediates. A common synthesis proceeds via the bromination of 4-fluoropropiophenone, followed by reaction with ethanolamine, reduction, and cyclization.
-
Potential intermediates include α-bromo-4-fluoropropiophenone and 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.
-
Use LC-MS to identify peaks with molecular weights corresponding to these intermediates.
-
-
Solution:
-
Ensure the reaction conditions (time, temperature, stoichiometry of reagents) are optimized for complete conversion at each step.
-
Incorporate appropriate work-up and purification steps to remove unreacted intermediates.
-
Issue: Ambiguous NMR Spectroscopic Data
Possible Cause: Presence of Stereoisomers (cis/trans mixture)
-
Identification:
-
The presence of both cis and trans isomers will result in a more complex NMR spectrum, with two sets of signals for some protons and carbons.
-
The coupling constants between the protons on the chiral centers can help distinguish between the cis and trans isomers.
-
-
Solution:
-
The formation of the morpholine (B109124) ring via cyclization is stereoselective, and the reaction conditions can be optimized to favor the formation of the desired trans-isomer.
-
Purification techniques such as fractional crystallization of a suitable salt (e.g., fumarate) can be employed to separate the diastereomers.[1]
-
Summary of Potential Impurities
| Impurity Type | Specific Examples | Likely Source |
| Positional Isomers | 2-Fluorophenmetrazine (2-FPM), 3-Fluorophenmetrazine (3-FPM) | Impure starting materials (e.g., a mixture of fluoropropiophenone isomers) |
| Stereoisomers | cis-4-Fluorophenmetrazine | Incomplete stereoselectivity during the cyclization step of the synthesis |
| Starting Materials | 4-Fluoropropiophenone, Ethanolamine | Incomplete reaction |
| Intermediates | α-Bromo-4-fluoropropiophenone, 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one | Incomplete reaction or inefficient purification |
| By-products | Products of over-reduction or side reactions | Non-optimized reaction conditions |
| Reagents/Solvents | Dichloromethane, Sulfuric acid, Sodium borohydride | Residue from synthesis and purification steps |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
-
Sample Preparation: Dissolve 1 mg of the 4-FPM sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Compare the retention times and mass spectra of any observed impurity peaks with reference standards and library data.
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-FPM sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (COSY, HSQC, HMBC): If necessary for unambiguous assignment, perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of 4-FPM and identify any impurities.
-
Visualizations
References
Technical Support Center: GC-MS Analysis of Fluorophenmetrazine Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the effective differentiation of 4-fluorophenmetrazine (4-FPM) and its positional isomers, 2-FPM and 3-FPM.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate 4-FPM from its 2- and 3-isomers using a standard GC-MS method?
A1: The primary challenge lies in the structural similarity of the positional isomers. This results in nearly identical mass spectral fragmentation patterns under Electron Ionization (EI) and very close chromatographic retention times, making baseline separation difficult to achieve without careful method optimization.[1][2]
Q2: Can 2-FPM, 3-FPM, and 4-FPM be distinguished by their mass spectra alone?
A2: No, the underivatized positional isomers of fluorophenmetrazine produce identical EI mass spectra.[2] The fragmentation is driven by the core morpholine (B109124) structure and is not significantly influenced by the fluorine atom's position on the phenyl ring. Therefore, identification must rely on chromatographic separation.
Q3: What is the most critical parameter for the successful differentiation of FPM isomers?
A3: The most critical factor is achieving clear chromatographic separation. This is primarily controlled by the GC oven temperature program. A slow, optimized temperature ramp rate is essential to maximize the resolution between the closely eluting isomer peaks.
Q4: Is chemical derivatization necessary for this analysis?
A4: While not strictly mandatory, derivatization is highly recommended. Using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) can alter the volatility and chromatographic properties of the isomers, often leading to improved separation where underivatized analysis fails, particularly between the 2- and 3-isomers.[2][3]
Q5: What type of GC column is recommended for separating FPM isomers?
A5: A standard, non-polar to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS or equivalent), is commonly and successfully used.[4] These columns provide good general-purpose separation for a wide range of compounds, including designer drugs.
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of FPM isomers.
Issue 1: Poor or No Chromatographic Separation of Isomers
-
Possible Cause: The oven temperature program is too fast or not optimized.
-
Solution: Decrease the temperature ramp rate (e.g., from 15°C/min to 10°C/min or slower) to increase the interaction time of the analytes with the stationary phase, thereby improving resolution. Ensure the initial oven temperature is low enough to provide good focusing of the analytes at the head of the column.
-
-
Possible Cause: The carrier gas flow rate is not optimal.
-
Solution: Verify that the carrier gas (typically Helium) has an optimal linear velocity for the column dimensions used (e.g., ~1.0-1.5 mL/min for a 0.25 mm ID column). An excessively high flow rate will reduce separation efficiency.
-
-
Possible Cause: Underivatized isomers are co-eluting.
-
Solution: Employ a derivatization strategy using TFAA. This can significantly improve the chromatographic resolution between all three isomers.[2]
-
Issue 2: Peak Tailing or Asymmetric Peak Shape
-
Possible Cause: Active sites within the GC system (e.g., inlet liner, column contamination).
-
Solution: Use a fresh, deactivated inlet liner with glass wool. If the problem persists, trim 10-15 cm from the front of the GC column to remove non-volatile residues and active sites.
-
-
Possible Cause: Sample concentration is too high, leading to column overload.
-
Solution: Dilute the sample and reinject. Overloading the column can lead to fronting or tailing peaks and a loss of resolution.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Leaks in the GC system.
-
Solution: Perform a thorough leak check of the injector port, column fittings, and gas lines using an electronic leak detector.
-
-
Possible Cause: Unstable oven temperature or carrier gas flow.
-
Solution: Allow the GC oven to fully equilibrate before starting the analytical run. Ensure the gas supply is stable and the regulators are functioning correctly.
-
Quantitative Data Summary
The mass spectra of the underivatized isomers are identical, making chromatographic retention time the key differentiator. The following table summarizes expected analytical data based on typical methodologies. Note that absolute retention times will vary between instruments and specific conditions.
| Parameter | 2-Fluorophenmetrazine (2-FPM) | 3-Fluorophenmetrazine (B1651833) (3-FPM) | This compound (4-FPM) |
| Typical Elution Order | 1st or 2nd | 2nd or 3rd | 3rd or 2nd |
| Example Retention Time (min) * | Varies | 6.576[4] | Varies |
| Key Mass Fragments (m/z) | 179 (M+), 119, 91, 72, 56 | 179 (M+), 119, 91, 72, 56 | 179 (M+), 119, 91, 72, 56 |
*Based on the specific method cited for 3-FPM. Relative elution order can be system-dependent.[2][5]
Optimized Experimental Protocol
This protocol provides a starting point for the differentiation of FPM isomers. Further optimization may be required for your specific instrumentation.
1. Sample Preparation (Derivatization with TFAA)
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Allow the sample to cool to room temperature.
-
Evaporate the solvent and excess reagent under nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for injection.
2. GC-MS Parameters
-
Instrument: Agilent GC-MS system (or equivalent)
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min[4]
-
Injector Temperature: 280°C[4]
-
Injection Volume: 1 µL
-
Split Ratio: 25:1[4]
-
Oven Temperature Program:
-
MS Transfer Line: 280°C[4]
-
Ion Source Temperature: 230°C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 30-550 amu[4]
-
Acquisition Mode: Full Scan
Process and Logic Diagrams
The following diagrams illustrate the logical workflow for method development and troubleshooting.
Caption: Logical workflow for developing a GC-MS method for FPM isomer differentiation.
Caption: Troubleshooting flowchart for poor separation of FPM isomers.
References
- 1. gcms.cz [gcms.cz]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. swgdrug.org [swgdrug.org]
- 5. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in LC-MS analysis of 4-FPM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Fluorophenylmercapturic acid (4-FPM).
Troubleshooting Guide: Low Signal Intensity
Low signal intensity in the LC-MS analysis of 4-FPM can be a significant challenge, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to diagnose and resolve common issues.
Is the issue related to the sample, the liquid chromatography (LC) separation, or the mass spectrometer (MS)? A complete loss of signal often points to a singular critical failure, whereas a weak or attenuated signal may have more nuanced causes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for 4-FPM?
A1: Low signal intensity in the LC-MS analysis of 4-FPM can stem from several factors, broadly categorized as:
-
Sample-Related Issues: Analyte degradation, inefficient sample extraction, and the presence of interfering substances in the sample matrix.
-
Chromatography-Related Issues: Poor retention of 4-FPM on the analytical column, co-elution with matrix components leading to ion suppression, and suboptimal mobile phase conditions.
-
Mass Spectrometry-Related Issues: Inefficient ionization of 4-FPM, incorrect mass spectrometer settings (e.g., voltages, temperatures, gas flows), and the formation of multiple adducts that dilute the signal of the primary ion of interest.
Q2: How can I determine if my 4-FPM sample is degrading?
A2: Analyte stability is crucial for reliable quantification. To assess the stability of 4-FPM in your samples, consider the following:
-
Forced Degradation Studies: Expose a known concentration of 4-FPM standard to various stress conditions such as acidic and basic pH, high temperature, and oxidation.[1] This will help identify potential degradation products and the conditions under which 4-FPM is unstable.
-
Proper Storage: Ensure that your samples are stored at appropriate temperatures (e.g., -80°C for biological samples) until analysis to minimize degradation.[2]
-
Analyze Samples Promptly: Whenever possible, analyze samples shortly after preparation to reduce the risk of degradation over time.
Q3: What are the best sample preparation techniques for 4-FPM from biological matrices like serum or urine?
A3: Effective sample preparation is key to removing matrix components that can interfere with the analysis and cause ion suppression.[3][4][5] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method for samples like plasma or serum.[5] Typically, a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[5][6]
-
Liquid-Liquid Extraction (LLE): This technique separates 4-FPM from the sample matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte.[3][7] It can significantly reduce matrix effects.
Q4: How do I know if ion suppression is affecting my 4-FPM signal?
A4: Ion suppression occurs when co-eluting matrix components reduce the ionization efficiency of the analyte.[8][9][10] To identify ion suppression:
-
Post-Column Infusion: Infuse a constant flow of 4-FPM standard into the MS while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of 4-FPM indicates ion suppression.[9]
-
Matrix Effect Calculation: Compare the peak area of 4-FPM in a standard solution to the peak area of 4-FPM spiked into an extracted blank matrix. A lower peak area in the matrix sample suggests ion suppression.
Q5: What are the optimal LC conditions for 4-FPM analysis?
A5: The choice of column and mobile phase is critical for good chromatographic separation.
-
Column: A C18 column is a common choice for the analysis of non-polar to moderately polar compounds.[11]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[11] The addition of a volatile modifier such as formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.[11][12]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and peak shape.
Q6: How can I optimize the MS parameters for 4-FPM?
A6: Proper tuning of the mass spectrometer is essential for maximizing signal intensity.
-
Ionization Mode: Electrospray ionization (ESI) is a common technique for ionizable compounds.[12] It is advisable to test both positive and negative ion modes to determine which provides a better signal for 4-FPM.
-
Parameter Optimization: Systematically optimize key parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate to achieve the maximum signal for 4-FPM.[13]
-
Adduct Ion Formation: Be aware of the potential for adduct formation (e.g., with sodium [M+Na]+ or potassium [M+K]+), which can split the signal between multiple ions and reduce the intensity of the desired protonated molecule [M+H]+.[14][15] Using high-purity solvents and plasticware can help minimize sodium and potassium adducts.[14]
Experimental Protocols
Protocol for Assessing Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Standard Solution (Set A): Prepare a solution of 4-FPM in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Prepare Spiked Matrix Sample (Set B): Take a blank biological matrix (e.g., plasma, urine) and perform your sample preparation procedure. In the final step, spike the extracted matrix with 4-FPM to the same concentration as in Set A.
-
Analysis: Inject both Set A and Set B into the LC-MS system and record the peak area for 4-FPM.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
General Protocol for Solid-Phase Extraction (SPE)
This is a general guideline; specific sorbents and solvents should be optimized for 4-FPM.
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the 4-FPM from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
Due to the limited availability of public data specific to 4-FPM, the following table provides typical starting parameters for LC-MS/MS analysis of similar small molecules in biological matrices. These should be optimized for your specific instrument and application.[6]
| Parameter | Recommended Starting Condition |
| Liquid Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined by infusion of 4-FPM standard |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion |
| Internal Standard | A stable isotope-labeled 4-FPM or a structurally similar compound |
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity in LC-MS analysis.
References
- 1. ijsdr.org [ijsdr.org]
- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. providiongroup.com [providiongroup.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
Technical Support Center: Addressing Matrix Effects in the Quantification of 4-FPM in Plasma
This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and answers to frequently asked questions regarding matrix effects in the quantification of 4-Fluorophenmetrazine (4-FPM) in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the bioanalysis of 4-FPM in plasma.
Q1: What are matrix effects and why are they a concern for 4-FPM quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma).[1][2] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the quantification.[3][4] For 4-FPM, endogenous plasma components like phospholipids (B1166683), salts, and proteins can co-extract and interfere with its ionization in the mass spectrometer source, leading to unreliable results.[2][5]
Q2: I'm observing significant ion suppression for 4-FPM. What are the likely causes and how can I fix it?
A2: Significant ion suppression is a common challenge resulting from charge competition in the ESI source between 4-FPM and co-eluting matrix components.[5] Phospholipids are a notorious cause of ion suppression in plasma samples.[6]
Troubleshooting Steps:
-
Confirm and Quantify the Effect: Use the "Post-Extraction Addition" method (see Protocol 3) to calculate the Matrix Factor (MF). An MF value less than 1 confirms ion suppression.[1]
-
Improve Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample cleanup procedure.[3][6] Consider switching from a simple Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering components.[6][7]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the 4-FPM peak from the regions where suppression occurs.[3][8] A post-column infusion experiment can help identify these suppression zones.[8][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., 4-FPM-d5) is the gold standard for compensating for matrix effects.[10][11] Since the SIL-IS has nearly identical physicochemical properties, it experiences the same degree of suppression as the analyte, allowing for reliable correction and accurate quantification.[11]
Q3: My calibration curve is non-linear. Could this be related to matrix effects?
A3: Yes, non-linearity can be a result of matrix effects, especially if the effect is concentration-dependent.[2] If interfering components are not adequately removed, their impact on ionization can vary across the calibration range, leading to a non-linear response. Ensure that your sample preparation is consistent and efficient across all calibration standards. Regulatory guidelines recommend preparing calibration standards by spiking the analyte into the same biological matrix as the study samples to account for this.[12]
Q4: What is the best internal standard (IS) to use for 4-FPM analysis?
A4: The ideal choice is a stable isotope-labeled (SIL) analog of 4-FPM, such as a deuterated version (e.g., 4-FPM-d5).[10][13] SIL internal standards are considered the gold standard because they co-elute and have nearly identical ionization efficiencies to the analyte, allowing them to effectively compensate for matrix effects and other variations during sample processing and analysis.[10][11] If a SIL-IS is unavailable, a structural analog may be used, but it may not compensate for matrix effects as effectively.[2]
Q5: How do I choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for my plasma samples?
A5: The choice depends on the required cleanliness of the extract, method complexity, and throughput needs.
-
Protein Precipitation (PPT): The simplest and fastest method. However, it is the least clean, often leaving significant amounts of phospholipids and other matrix components that can cause ion suppression.[5][6] It is suitable for initial method development or when high throughput is prioritized over ultimate sensitivity.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[7] Optimizing the pH and solvent polarity is crucial for good recovery.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective.[6][7] It is more time-consuming and expensive but is often necessary for high-sensitivity assays or to overcome significant matrix effects.
II. Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add 10 µL of the IS working solution.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH above the pKa of 4-FPM, ensuring it is in its neutral form.
-
Add 600 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
Protocol 3: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This method, recommended by regulatory agencies like the EMA, quantifies the extent of matrix effects.[1][15]
-
Prepare Three Sets of Samples (at low and high QC concentrations):
-
Set A (Neat Solution): Spike 4-FPM and IS directly into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process at least 6 different lots of blank plasma through your chosen extraction procedure (e.g., PPT or LLE).[12][15] Spike 4-FPM and IS into the final, dried extracts before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike 4-FPM and IS into the blank plasma before starting the extraction procedure. This set is used to calculate recovery.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)[1]
-
MF = 1 indicates no matrix effect.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)[15] An IS-Normalized MF close to 1.0 indicates the IS is effectively compensating for the matrix effect.[2]
-
III. Quantitative Data Summary
The following tables provide representative data to illustrate the performance of different sample preparation techniques. Actual results may vary.
Table 1: Comparison of Sample Preparation Techniques for 4-FPM Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Recovery (%) | > 85% | > 80% | > 90% | Consistent & Precise |
| Matrix Factor (MF) | 0.45 - 0.70 (Suppression) | 0.85 - 1.05 | 0.95 - 1.10 | Close to 1 |
| IS-Normalized MF | 0.90 - 1.10 | 0.98 - 1.03 | 0.99 - 1.02 | 0.85 - 1.15 |
| Precision (%CV) | < 15% | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ)[15] |
| Relative Complexity | Low | Medium | High | N/A |
| Extract Cleanliness | Low | Medium | High | N/A |
Table 2: Example LC-MS/MS Parameters for 4-FPM Quantification
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | 4-FPM: Specific precursor > product ion |
| 4-FPM-d5 (IS): Specific precursor > product ion | |
| Collision Energy | Optimized for 4-FPM and IS |
(Note: Specific MS/MS transitions and collision energies must be optimized empirically for the instrument in use.)
IV. Visual Guides & Workflows
The following diagrams illustrate key workflows and decision-making processes for analyzing 4-FPM in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Ensuring the Stability of 4-Fluorophenmetrazine (4-FPM) Solutions for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of 4-Fluorophenmetrazine (4-FPM) solutions to ensure the stability and reliability of in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (4-FPM) stock solutions?
A1: this compound, particularly as a hydrochloride (HCl) salt, is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1] For long-term storage and compatibility with most in vitro assays, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q2: What are the optimal storage conditions for 4-FPM stock solutions?
A2: To maximize stability, 4-FPM stock solutions should be stored at -20°C or lower in tightly sealed, light-resistant vials. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[2][3]
Q3: How can I prevent my 4-FPM from precipitating when I dilute my DMSO stock into an aqueous assay buffer?
A3: Precipitation, or "crashing out," is a common issue when diluting a DMSO-solubilized compound into an aqueous medium due to the significant change in solvent polarity.[4][5] To mitigate this, consider the following strategies:
-
Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution.
-
Use pre-warmed media: Diluting into a buffer or cell culture media that has been warmed to 37°C can help maintain solubility.[5]
-
Add the stock solution to the buffer: While vortexing, slowly add the DMSO stock to the larger volume of aqueous buffer. This "reverse dilution" method can aid in rapid dispersion.[4]
-
Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[4][6]
Q4: What are the potential degradation pathways for 4-FPM in solution?
A4: While specific degradation pathways for 4-FPM in solution are not extensively documented, studies on the related compound 3-Fluorophenmetrazine (3-FPM) suggest that potential metabolic and chemical degradation routes may include N-oxidation and aryl hydroxylation.[7][8] Additionally, like many small molecules, 4-FPM in aqueous solutions may be susceptible to hydrolysis and oxidation, which can be influenced by pH, temperature, and light exposure.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon dilution | The final concentration exceeds the aqueous solubility of 4-FPM. The rapid change in solvent polarity causes the compound to "crash out".[4][11] | Decrease the final working concentration of 4-FPM. Perform a serial dilution or use the "reverse dilution" method.[4] Use pre-warmed (37°C) aqueous buffer or media for dilution.[5] |
| Loss of compound activity over time | The 4-FPM in the working solution is degrading under the experimental conditions (e.g., temperature, pH, light exposure). | Prepare fresh working solutions immediately before each experiment. Assess the stability of 4-FPM under your specific assay conditions (see Experimental Protocol below). Store stock solutions in small, single-use aliquots at -20°C or below.[2][3] |
| High variability between replicate wells | Inconsistent final concentrations of 4-FPM due to precipitation or degradation. Adsorption of the compound to plasticware. | Ensure complete solubilization of 4-FPM in the final working solution before adding to the assay plate. Consider using low-adsorption plasticware. Prepare a master mix of the 4-FPM working solution to add to all replicate wells. |
| Unexpected or inconsistent assay results | The 4-FPM stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, moisture in DMSO). | Prepare a fresh stock solution from a new vial of 4-FPM powder. Use anhydrous DMSO for stock solution preparation.[4] |
Quantitative Data Summary
| Condition | Solvent | Recommendation for Stability |
| Long-Term Storage (Solid) | N/A | Store at -20°C in a tightly sealed, light-resistant container.[12] |
| Stock Solution Storage | Anhydrous DMSO | Store in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Working Solution (Aqueous Buffer) | Assay-specific | Prepare fresh immediately before use. Minimize exposure to light and elevated temperatures. |
| pH | Aqueous Solutions | The stability of 4-FPM may be pH-dependent. It is recommended to assess stability at the pH of your assay buffer.[10] |
| Temperature | Aqueous Solutions | Higher temperatures can accelerate degradation.[13] If possible, conduct assays at the lowest feasible temperature. |
| Light Exposure | All Solutions | Store stock solutions in the dark. Minimize exposure of working solutions to ambient light. |
Experimental Protocols
Protocol for Preparation of 4-FPM Stock Solution
-
Weighing: Accurately weigh the desired amount of 4-FPM HCl powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the 4-FPM is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution, but the impact on compound stability should be verified.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed, light-resistant, low-adsorption tubes. Store the aliquots at -20°C or -80°C.
Protocol for Assessing 4-FPM Stability in an Aqueous Assay Buffer
This protocol provides a framework for determining the stability of 4-FPM under your specific experimental conditions.
-
Preparation of Working Solution: Dilute a fresh 4-FPM DMSO stock solution into your final aqueous assay buffer to the desired working concentration. Ensure the final DMSO concentration is consistent with your experimental design.
-
Time-Zero Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your time-zero (T=0) reference. Quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile. Store this sample at -20°C until analysis.[1]
-
Incubation: Incubate the remaining working solution under the same conditions as your in vitro assay (e.g., 37°C, 5% CO2, protected from light).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.
-
Analysis: Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of intact 4-FPM.[1][9]
-
Data Interpretation: Calculate the percentage of 4-FPM remaining at each time point relative to the T=0 sample. A significant decrease in the concentration of 4-FPM over time indicates instability under your assay conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chiral separation of 4-FPM enantiomers
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 4-FPM enantiomers?
The main challenges include achieving adequate resolution between the enantiomers, encountering long analysis times, and managing peak tailing. The development of a robust method can be intricate, requiring careful selection of the appropriate chiral stationary phase (CSP) and optimization of the mobile phase composition.[1]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating 4-FPM enantiomers?
While specific data for 4-FPM is limited, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have shown high success rates for the chiral separation of phenmetrazine analogs and other new psychoactive substances.[2] Coated and immobilized amylose or cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are often the primary choice for initial screening due to their broad applicability in both normal-phase and reversed-phase modes.[2][3]
Q3: What is a recommended starting mobile phase for method development?
For normal-phase High-Performance Liquid Chromatography (HPLC) on a polysaccharide-based CSP, a common starting point is a mixture of an aliphatic hydrocarbon and an alcohol modifier. A typical initial mobile phase would be n-hexane and isopropanol (B130326) (IPA) in a 90:10 (v/v) ratio. For reversed-phase methods, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) for LC-MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a suitable starting point.[1]
Q4: How does temperature influence the chiral separation of 4-FPM?
Temperature is a critical parameter in optimizing chiral separations. Generally, lower temperatures tend to enhance chiral recognition, leading to improved resolution. However, this can also lead to broader peaks and longer run times. Conversely, increasing the temperature may decrease resolution but can improve peak shape and efficiency. The effect of temperature can be unpredictable, so it should be systematically evaluated during method development.
Q5: Can mobile phase additives improve the separation?
Yes, small amounts of additives can significantly enhance peak shape and resolution. For a basic compound like 4-FPM, adding a small percentage (e.g., 0.1%) of an amine such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) to a normal-phase mobile phase can be beneficial by reducing peak tailing. In reversed-phase chromatography, acidic additives like formic acid or trifluoroacetic acid (TFA), or basic additives, can be used to control the ionization of the analyte and improve peak symmetry.[1]
Q6: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?
SFC is an excellent alternative and often preferred for chiral separations due to its advantages, which include faster analysis times, reduced solvent consumption, and often superior resolution compared to HPLC.[4][5][6] Polysaccharide-based CSPs are highly effective in SFC, typically using supercritical CO2 as the main mobile phase component with alcohol modifiers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 4-FPM enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen different types of CSPs (e.g., amylose-based, cellulose-based).2. Adjust the ratio of the mobile phase components. Try different alcohol modifiers (e.g., switch from isopropanol to ethanol).3. Optimize the column temperature. Try decreasing the temperature first to enhance chiral recognition. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Presence of active sites on the silica (B1680970) support. | 1. Add a mobile phase additive. For a basic analyte like 4-FPM, a small amount of a basic modifier like DEA (0.1%) can improve peak shape.2. Ensure the column is well-conditioned. |
| Long Run Times | 1. High retention of enantiomers.2. Low mobile phase strength. | 1. Increase the percentage of the stronger eluting solvent in the mobile phase (e.g., increase isopropanol in a hexane/isopropanol mobile phase).2. Increase the flow rate, but monitor the effect on resolution and backpressure. |
| Irreproducible Results | 1. Column not properly equilibrated.2. Mobile phase instability or degradation.3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Prepare fresh mobile phase daily.3. Use a column oven to maintain a constant and consistent temperature. |
| Split Peaks | 1. Column contamination or void at the inlet.2. Sample solvent incompatible with the mobile phase.3. Sample overload. | 1. Reverse flush the column (if permitted by the manufacturer). Use a guard column to protect the analytical column.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Reduce the concentration or injection volume of the sample. |
| Loss of Column Performance | 1. Contamination of the column inlet frit.2. Degradation of the chiral stationary phase. | 1. Use a guard column and ensure proper sample filtration.2. Ensure the mobile phase and sample solvents are compatible with the CSP. For polysaccharide-based columns, avoid aggressive solvents if not immobilized.[4] |
Experimental Protocols (Examples)
The following are example starting protocols for method development. Note: These are not validated methods for 4-FPM and will require optimization.
Example Protocol 1: Normal-Phase HPLC
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Example Protocol 2: Supercritical Fluid Chromatography (SFC)
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in Methanol |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral separation method.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. fagg.be [fagg.be]
- 6. selvita.com [selvita.com]
Best practices for minimizing degradation of 4-Fluorophenmetrazine samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of 4-Fluorophenmetrazine (4-FPM) samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid 4-FPM, particularly as a hydrochloride salt, should be stored in a cool, dark, and dry environment.[1] The protonated amine in the hydrochloride salt form offers greater stability against oxidative degradation compared to the free base.[1] It is recommended to store the compound at low temperatures, ideally at -20°C, in a tightly sealed container to prevent exposure to moisture and air.
Q2: How should I prepare and store stock solutions of 4-FPM?
A2: Stock solutions should be prepared in a high-purity, anhydrous solvent. For many amine-containing compounds, dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are common choices. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. These aliquots should be stored at -20°C or lower.
Q3: What are the primary factors that can cause 4-FPM to degrade?
A3: The main factors that can lead to the degradation of 4-FPM are exposure to:
-
High temperatures: Can accelerate decomposition.
-
Light: Photodegradation can occur, especially with UV exposure.[2]
-
Extreme pH conditions: Strong acidic or basic conditions can cause hydrolysis.
-
Oxidizing agents: The morpholine (B109124) ring and the amine group can be susceptible to oxidation.
Q4: Is the hydrochloride salt or the free base of 4-FPM more stable?
A4: The hydrochloride salt of 4-FPM is significantly more stable for long-term storage.[1] The protonation of the amine group in the salt form reduces its susceptibility to oxidation.[1] The free base form is more prone to degradation and should be handled with care, preferably under an inert atmosphere if possible.[1]
Q5: What are the likely degradation pathways for 4-FPM?
A5: Based on the metabolic pathways of the closely related 3-Fluorophenmetrazine, potential degradation pathways for 4-FPM include N-oxidation, aryl hydroxylation (on the phenyl ring), and degradation of the ethyl-bridge of the morpholine ring.[3] Under forced degradation conditions, hydrolysis of the morpholine ring and oxidation of the amine are also possible.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your chromatogram shows additional, unexpected peaks that are not present in your reference standard.
Possible Cause 1: Sample Degradation
-
Solution: Review your sample handling and storage procedures. Ensure that the sample was protected from light, stored at the recommended low temperature, and that solutions were prepared fresh. If the sample was exposed to elevated temperatures or ambient light for an extended period, degradation may have occurred.
Possible Cause 2: Contaminated Solvent or Glassware
-
Solution: Prepare fresh mobile phase with HPLC-grade solvents and high-purity water. Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent.
Possible Cause 3: Interaction with Excipients (for formulated products)
-
Solution: If you are working with a formulated product, there may be an interaction between 4-FPM and the excipients. A forced degradation study of the drug substance alone versus the drug product can help identify excipient-related degradation.
Issue 2: Peak Tailing in HPLC or GC-MS Analysis
Symptom: The peak for 4-FPM in your chromatogram is asymmetrical, with a pronounced "tail."
Possible Cause 1 (HPLC): Secondary Interactions with the Stationary Phase
-
Solution: The basic amine group of 4-FPM can interact with residual silanol (B1196071) groups on the silica-based C18 column, causing peak tailing.[4] Try using a mobile phase with a lower pH (e.g., pH 3) to ensure the amine is fully protonated. Alternatively, use a column with end-capping or a different stationary phase designed for basic compounds.
Possible Cause 2 (GC-MS): Active Sites in the Inlet or Column
-
Solution: Peak tailing for amines in GC-MS is often due to active sites in the injection port liner or the column itself.[5][6][7] Ensure you are using a deactivated liner. If the column is old, it may have become active; trimming a small portion from the front of the column may help.[8] If the problem persists, a new, inert column may be necessary.
Possible Cause 3 (General): Poor Column Installation
-
Solution: Improperly installed columns can lead to dead volume and peak tailing.[5][8] Ensure the column is cut cleanly and installed to the correct depth in both the injector and detector ports.
Quantitative Data Summary
The following table presents illustrative data from a hypothetical forced degradation study on a phenmetrazine analog. This data is intended to demonstrate the expected stability profile and is not based on published results for 4-FPM.
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25% | 3 |
| Oxidative | 6% H₂O₂ | 24 hours | 30% | 4 |
| Thermal | 80°C | 48 hours | 8% | 1 |
| Photolytic | UV Light (254 nm) | 72 hours | 12% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Phenmetrazine Analog (Illustrative)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Sample Preparation:
-
Prepare a stock solution of the phenmetrazine analog at 1 mg/mL in methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 12% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solid sample of the compound to UV light (254 nm) for 72 hours. Dissolve in methanol for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and identify potential co-eluting peaks.
-
If available, use LC-MS to obtain mass-to-charge ratios of the parent drug and degradation products to aid in their identification.[9][10][11]
-
Protocol 2: Stability-Indicating HPLC-UV Method for a Phenmetrazine Analog (Illustrative)
This protocol describes a representative HPLC method for the separation and quantification of a phenmetrazine analog and its degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Dilute samples from the forced degradation study with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 50 µg/mL.
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and all degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Ensure that the method can adequately separate all degradation products from the parent peak and from each other.
-
Visualizations
Caption: Figure 1: Recommended Storage and Handling Workflow for 4-FPM.
Caption: Figure 2: Hypothetical Degradation Pathways for 4-FPM.
Caption: Figure 3: Experimental Workflow for Stability-Indicating HPLC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. agilent.com [agilent.com]
- 9. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Fragmentation Patterns of 4-FPM in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the mass spectrometry analysis of 4-Fluorophenmetrazine (4-FPM). The following resources are designed to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of 4-FPM and what molecular ion should I expect to see?
A1: The molecular formula for this compound (4-FPM) is C₁₁H₁₄FNO, with a monoisotopic mass of 195.106 g/mol .[1][2] In electron ionization mass spectrometry (EI-MS), you should look for the molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 195. However, this peak may be of low intensity or absent in some cases. Under soft ionization techniques like electrospray ionization (ESI), you would typically observe the protonated molecule [M+H]⁺ at m/z 196.
Q2: The fragmentation pattern of my 4-FPM sample is complex. Are there known characteristic fragment ions I should look for?
A2: Yes, the fragmentation of 4-FPM is expected to follow a pattern similar to other phenmetrazine analogs, such as 4-methylphenmetrazine (4-MPM).[3] Key fragments arise from the cleavage of the morpholine (B109124) ring and the loss of substituents. A detailed table of expected fragment ions is provided in the "Data Presentation" section below.
Q3: I am not seeing any peaks in my chromatogram. What are the possible causes?
A3: The absence of peaks can be due to several factors. Start by checking for simple issues such as an empty sample vial or incorrect autosampler injection volume. Verify that the GC-MS or LC-MS instrument parameters are correctly set, including the injection port temperature, gas flows, and detector settings. Leaks in the system, a broken column, or a malfunctioning detector (e.g., an unlit flame in an FID) can also lead to a complete loss of signal.
Q4: My chromatographic peaks for 4-FPM are splitting. How can I resolve this?
A4: Peak splitting in GC-MS can be caused by several factors.[4][5][6][7] A common cause is a faulty injection, so check the injection liner and ensure any glass wool is properly placed.[4] An improper column installation at the inlet is another frequent reason; re-cutting and re-installing the column may be necessary.[7] Other potential causes include a mismatch between the solvent and the stationary phase polarity, or sample degradation in the inlet.[4][6]
Q5: I'm observing unexpected adduct ions in my LC-MS analysis of 4-FPM. What are they and how can I minimize them?
A5: In LC-MS, especially with electrospray ionization (ESI), it is common to observe adduct ions where the analyte molecule is associated with ions from the mobile phase or sample matrix. Common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺.[8] To minimize unwanted adducts, use high-purity LC-MS grade solvents and additives. The addition of a small amount of formic acid to the mobile phase can promote the formation of the desired protonated molecule [M+H]⁺ and suppress metal adduct formation.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the mass spectrometric analysis of 4-FPM.
Guide 1: Poor Signal Intensity or Loss of Sensitivity
Problem: The signal for the 4-FPM peak is weak or has significantly decreased compared to previous analyses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Guide 2: Inaccurate Mass Measurement
Problem: The observed mass-to-charge ratios in the mass spectrum are consistently shifted from the expected values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate mass measurement.
Data Presentation
The following table summarizes the expected major fragment ions of 4-FPM based on Electron Ionization (EI) mass spectrometry. The fragmentation pattern is predicted to be analogous to that of 4-methylphenmetrazine (4-MPM).[3]
| m/z | Proposed Fragment Structure | Neutral Loss | Notes |
| 195 | [C₁₁H₁₄FNO]⁺ | - | Molecular Ion (M⁺) |
| 180 | [C₁₀H₁₁FNO]⁺ | •CH₃ | Loss of a methyl radical |
| 166 | [C₁₀H₁₃FN]⁺ | •CHO | Loss of a formyl radical |
| 137 | [C₉H₁₀F]⁺ | C₂H₄NO | Cleavage of the morpholine ring |
| 124 | [C₈H₇FO]⁺ | C₃H₇N | Formation of a fluorobenzoyl cation |
| 109 | [C₇H₆F]⁺ | C₄H₈NO | Formation of a fluorotropylium ion |
| 96 | [C₆H₅F]⁺ | C₅H₉NO | Fluorophenyl cation |
| 70 | [C₄H₈N]⁺ | C₇H₆FO | Fragment from the morpholine ring |
| 56 | [C₃H₆N]⁺ | C₈H₈FO | Fragment from the morpholine ring |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for 4-FPM Analysis
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and application.
1. Sample Preparation:
-
Dissolve the 4-FPM reference standard and samples in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
For forensic samples, an extraction procedure may be necessary to isolate the analyte from the matrix.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 200 °C, hold for 2 minutes
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Solvent Delay: 3 minutes
Experimental Workflow Diagram:
Caption: GC-MS experimental workflow for 4-FPM analysis.
Mandatory Visualization
Proposed EI-MS Fragmentation Pathway of 4-FPM
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization conditions.
Caption: Proposed EI-MS fragmentation pathway for 4-FPM.
References
- 1. benchchem.com [benchchem.com]
- 2. unodc.org [unodc.org]
- 3. unodc.org [unodc.org]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
Technical Support Center: Enhancing Chromatographic Resolution of 4-FPM and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 4-fluorophenyl-2-methylaminopropane (4-FPM) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of 4-FPM and its metabolites?
A1: The main challenges include achieving adequate resolution between the parent drug and its structurally similar metabolites, managing peak shape for these basic compounds, preventing co-elution with endogenous matrix components, and achieving sufficient sensitivity for low-concentration metabolites. Furthermore, as 4-FPM is a chiral compound, separating its enantiomers can be a significant hurdle, which is crucial as enantiomers may exhibit different pharmacological and toxicological profiles.
Q2: What are the common metabolites of 4-FPM?
A2: Based on the metabolism of structurally related amphetamines, the primary metabolic pathways for 4-FPM are expected to involve N-dealkylation to form 4-fluoroamphetamine (4-FA), and hydroxylation of the phenyl ring. Subsequent conjugation with glucuronic acid or sulfate (B86663) is also likely. Therefore, key metabolites to target for analysis include 4-fluoroamphetamine (4-FA) and hydroxylated-4-FPM.
Q3: Which chromatographic techniques are most suitable for 4-FPM analysis?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method due to its high selectivity, sensitivity, and speed.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives of the analytes.[2] For chiral separations, High-Performance Liquid Chromatography (HPLC) or UPLC with a chiral stationary phase is necessary.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, often with a "tail."
-
Reduced peak height and poor integration.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | 4-FPM and its metabolites are basic compounds that can interact with acidic silanol (B1196071) groups on the silica-based stationary phase. Use a column with end-capping or a polar-embedded group. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will protonate the analytes and suppress silanol ionization, improving peak shape.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter and keep lengths to a minimum. |
Issue 2: Poor Resolution / Co-elution of Metabolites
Symptoms:
-
Overlapping peaks for 4-FPM and its metabolites (e.g., 4-FA).
-
Inability to accurately quantify individual analytes.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Selectivity | Optimize the mobile phase composition. For reversed-phase chromatography, adjusting the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the gradient slope can alter selectivity. A slower gradient often improves the separation of closely eluting compounds. |
| Inefficient Column | Ensure the column is not degraded. If performance has declined, consider replacing it. Using a column with a smaller particle size (e.g., <2 µm in UPLC) will increase efficiency and resolution. |
| Matrix Effects | Endogenous components in biological samples can co-elute and interfere with the analytes of interest. Enhance sample preparation by employing techniques like solid-phase extraction (SPE) for a cleaner extract. |
Issue 3: Inadequate Sensitivity / Low Signal-to-Noise Ratio
Symptoms:
-
Difficulty in detecting low-concentration metabolites.
-
High baseline noise.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mass Spectrometry Parameters | Optimize MS/MS parameters, including collision energy and fragment ions for each analyte, to maximize signal intensity. Use multiple reaction monitoring (MRM) for targeted quantification. |
| Ion Suppression/Enhancement | Matrix components can interfere with the ionization of the target analytes. Improve sample cleanup using solid-phase extraction (SPE). Adjusting the chromatographic method to separate the analytes from the interfering matrix components can also be effective. |
| Inefficient Sample Extraction | The chosen sample preparation method may have low recovery for the analytes. Validate the extraction efficiency and consider alternative methods like liquid-liquid extraction (LLE) or different SPE sorbents. |
Issue 4: Poor or No Chiral Separation
Symptoms:
-
A single peak is observed for the racemic mixture of 4-FPM.
-
Incomplete separation of enantiomers (resolution < 1.5).
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | The choice of CSP is critical. For amphetamine-like compounds, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based chiral columns are often successful.[3] |
| Suboptimal Mobile Phase for Chiral Separation | The mobile phase composition significantly impacts chiral recognition. For normal-phase chiral chromatography, varying the alcohol modifier (e.g., ethanol, isopropanol) and the acidic/basic additives is key. For reversed-phase, adjusting the organic modifier and pH is necessary. |
| Temperature Effects | Column temperature can influence the thermodynamics of the chiral separation. Operating at sub-ambient or elevated temperatures can sometimes improve resolution. Maintain a consistent and controlled column temperature. |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Quantification of 4-FPM and 4-FA in Plasma
This protocol is adapted from a validated method for amphetamine analysis in plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard solution.
-
Add 50 µL of 1M sodium hydroxide.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
| Parameter | Setting |
| Column | Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 95% B over 8 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions (MRM) | To be optimized for 4-FPM and its metabolites |
Protocol 2: Chiral HPLC-MS/MS for Enantiomeric Separation of 4-FPM
This protocol is based on a method for the chiral separation of 4-fluoroamphetamine.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add an internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
2. Chiral HPLC-MS/MS Conditions
| Parameter | Setting |
| Column | Phenomenex® Lux 3 µm AMP |
| Mobile Phase | Isocratic mixture of acetonitrile and aqueous ammonium (B1175870) formate (B1220265) buffer (pH adjusted) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Ionization Mode | ESI, Positive |
| MS/MS Transitions (MRM) | To be optimized for (R)- and (S)-4-FPM |
Quantitative Data Summary
The following tables provide expected quantitative parameters based on validated methods for similar compounds. These should be validated for 4-FPM and its metabolites in your laboratory.
Table 1: UPLC-MS/MS Method Performance (adapted from[1])
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Table 2: Chiral HPLC-MS/MS Method Performance (adapted from[3])
| Parameter | Expected Value |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Caption: Experimental workflow for the analysis of 4-FPM and its metabolites.
References
- 1. Ultra-performance liquid chromatography-tandem mass spectrometry method for the analysis of amphetamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration: Can (R)/(S)-Concentration Ratios Help in Interpreting Forensic Cases? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluorophenmetrazine (4-FPM) Trace Analysis
Welcome to the technical support center for 4-Fluorophenmetrazine (4-FPM) trace analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing cross-contamination and to offer troubleshooting solutions for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cross-contamination in 4-FPM trace analysis?
A1: Cross-contamination in 4-FPM trace analysis can originate from several sources. These include carryover from previous samples in the analytical instrumentation, especially in the autosampler and injection port. Contaminated glassware, pipette tips, and sample preparation equipment are also common culprits. Additionally, airborne particles in the laboratory environment and contaminated solvents or reagents can introduce 4-FPM into samples. It is crucial to maintain a clean working environment and follow strict cleaning protocols to minimize these risks.
Q2: What are the recommended analytical techniques for 4-FPM trace analysis?
A2: The most common and reliable analytical techniques for the trace analysis of 4-FPM and other novel psychoactive substances are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for complex biological matrices.[2]
Q3: What are the expected quantitative values for 4-FPM analysis in biological samples?
A3: While specific quantitative data for 4-FPM can be limited, data from its isomer, 3-Fluorophenmetrazine (3-FPM), provides a useful reference. The following table summarizes key quantitative parameters from a validated LC-ESI-MS/MS method for 3-FPM in various biological matrices.
| Parameter | Serum | Urine | Oral Fluid |
| Limit of Detection (LOD) | 0.1 ng/mL[3] | 0.2 ng/mL[3] | 0.05 ng/mL[3] |
| Limit of Quantification (LOQ) | - | - | - |
| Observed Concentrations | 2.7 - 1416 ng/mL | 1.0 - 6857 µ g/mmol creatinine | - |
Note: Data presented is for 3-Fluorophenmetrazine (3-FPM) and should be considered as an estimate for 4-FPM.
Troubleshooting Guides
Issue 1: Unexpected Peaks (Ghost Peaks) in the Chromatogram
Q: I am observing unexpected peaks, often referred to as "ghost peaks," in my blank runs and samples. What are the potential causes and how can I resolve this?
A: Ghost peaks are a common issue in trace analysis and can be indicative of contamination. The following guide will help you systematically identify and eliminate the source of these extraneous peaks.
Troubleshooting Workflow for Ghost Peaks
Caption: A logical workflow to diagnose and resolve the issue of unexpected peaks in a chromatogram.
Detailed Troubleshooting Steps:
-
Run a Solvent Blank: Inject a sample of your mobile phase. If the ghost peak is present, the contamination is likely within your LC system or solvents. If the peak is absent, the contamination is likely introduced during sample preparation.
-
System Contamination:
-
Injector and Autosampler: The injection port and autosampler needle are common sources of carryover. Implement a rigorous needle wash protocol using a strong solvent that is known to dissolve 4-FPM effectively. Consider a multi-solvent wash (e.g., a polar and a non-polar solvent) between injections.
-
Column: The analytical column can retain compounds from previous injections. Condition the column according to the manufacturer's instructions. If contamination persists, consider back-flushing the column or replacing it.
-
Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents. Ensure that the solvent reservoirs are clean.
-
-
Sample-Related Contamination:
-
Glassware and Plasticware: Use single-use, disposable glassware and pipette tips whenever possible. If reusable glassware is necessary, implement a stringent cleaning protocol (see "Experimental Protocols" section).
-
Reagents and Solvents: Use fresh, high-purity solvents and reagents for sample preparation. Contaminants can be introduced from stock solutions or extraction solvents.
-
Issue 2: Inconsistent Analyte Recovery
Q: My recovery of 4-FPM is low and/or inconsistent between samples. How can I improve my extraction efficiency?
A: Low and variable recovery is often related to the sample preparation and extraction method. The choice of extraction technique and its optimization are critical for achieving consistent and high recovery rates.
Comparison of Common Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and then eluted with a solvent. | Proteins are precipitated out of the sample, leaving the analyte in the supernatant. |
| Selectivity | Moderate. Can be improved by adjusting pH and solvent polarity. | High. Sorbent chemistry can be tailored to the analyte.[4] | Low. Co-extraction of other matrix components is common. |
| Recovery | Can be high, but may require multiple extractions.[5] | Generally high and reproducible. | Can be variable and may result in lower recovery due to analyte co-precipitation. |
| Solvent Usage | High. | Low to moderate.[4] | Moderate. |
| Automation | Difficult to automate. | Easily automated for high-throughput applications.[4] | Can be automated. |
Troubleshooting Low Recovery:
-
Optimize Extraction Parameters:
-
LLE: Experiment with different organic solvents and pH adjustments to optimize the partitioning of 4-FPM into the organic phase. Ensure vigorous mixing to achieve equilibrium.
-
SPE: Ensure the sorbent type is appropriate for 4-FPM (e.g., a mixed-mode cation exchange sorbent). Optimize the conditioning, loading, washing, and elution steps. The pH of the sample and wash solutions is critical.
-
-
Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Use a stable isotope-labeled internal standard (e.g., 4-FPM-d4) to compensate for matrix effects.
-
Improve sample cleanup to remove interfering substances. SPE generally provides cleaner extracts than LLE or PPT.[6]
-
-
Analyte Stability: Ensure that 4-FPM is stable under the extraction and storage conditions. Avoid prolonged exposure to harsh pH or high temperatures.
Experimental Protocols
Protocol 1: General Laboratory Cleaning and Decontamination
This protocol provides a general procedure for cleaning laboratory surfaces and equipment to prevent cross-contamination.
Materials:
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
-
Detergent solution (e.g., laboratory-grade detergent in warm water).
-
Deionized water.
-
Organic solvent (e.g., HPLC-grade methanol (B129727) or isopropanol).
-
Lint-free wipes.
Procedure:
-
Pre-cleaning: Remove any visible residues from the surface with a dry, lint-free wipe.[7]
-
Detergent Wash: Wipe the surface thoroughly with a lint-free wipe soaked in the detergent solution.
-
Deionized Water Rinse: Rinse the surface with deionized water to remove the detergent.
-
Organic Solvent Rinse: Wipe the surface with a lint-free wipe soaked in an organic solvent to remove any remaining organic residues.
-
Drying: Allow the surface to air dry completely before use.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general method for extracting 4-FPM from a biological matrix like blood or urine.
Materials:
-
Biological sample (e.g., 1 mL of whole blood or urine).
-
Internal standard solution (e.g., 4-FPM-d4).
-
Buffer solution (e.g., pH 9-10).
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Centrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent (mobile phase).
Procedure:
-
Pipette 1 mL of the biological sample into a centrifuge tube.
-
Add the internal standard.
-
Add 1 mL of buffer solution and vortex briefly.
-
Add 5 mL of extraction solvent, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting 4-FPM using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Biological sample (e.g., 1 mL of plasma or urine).
-
Internal standard solution.
-
Acidic solution (e.g., 0.1 M HCl).
-
Mixed-mode cation exchange SPE cartridge.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., deionized water).
-
Wash solvent (e.g., methanol/water mixture).
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and reconstitution materials as in LLE protocol.
Procedure:
-
Sample Pre-treatment: To 1 mL of the sample, add the internal standard and 1 mL of acidic solution. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of the wash solvent.
-
Elution: Elute the analyte with 3 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
Signaling Pathways and Workflows
Caption: A comprehensive workflow outlining key steps to prevent cross-contamination throughout the 4-FPM analytical process.
References
- 1. Validation of Cleaning Procedures for Residual Determination of Drugs in Manufacturing [zenodo.org]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Case report of Salmonella cross-contamination in a food laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating 4-Fluorophenmetrazine from its positional isomers (2-FPM, 3-FPM)
A Comprehensive Guide to Differentiating 4-Fluorophenmetrazine (4-FPM) from its Positional Isomers, 2-FPM and 3-FPM
For researchers, scientists, and drug development professionals, the accurate identification of psychoactive compounds is paramount. This compound (4-FPM), a synthetic stimulant of the phenylmorpholine class, and its positional isomers, 2-Fluorophenmetrazine (2-FPM) and 3-Fluorophenmetrazine (3-FPM), present a significant analytical challenge due to their structural similarity. This guide provides a detailed comparison of these isomers, leveraging experimental data from various analytical techniques to facilitate their unambiguous differentiation. The information presented is crucial for forensic analysis, toxicological studies, and the development of new therapeutic agents.
The differentiation of these isomers is critical as the position of the fluorine atom on the phenyl ring can significantly influence their pharmacological and toxicological profiles. All three isomers are known to act as releasing agents at monoamine transporters, with varying potencies at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2][3][4][5].
Analytical Differentiation Techniques
A combination of chromatographic and spectroscopic methods is essential for the definitive identification of 4-FPM, 2-FPM, and 3-FPM. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide the necessary specificity for their differentiation[3][6].
Data Presentation
The following tables summarize the key analytical data for the differentiation of the three fluorophenmetrazine isomers.
Table 1: GC-MS Data for Trifluoroacetylated (TFA) Derivatives of FPM Isomers
| Compound | Retention Time (min) | Major Fragment Ions (m/z) |
| 2-FPM-TFA | 10.8 | 291 (M+), 164, 133, 109, 91 |
| 3-FPM-TFA | 10.9 | 291 (M+), 164, 133, 109, 91 |
| 4-FPM-TFA | 11.1 | 291 (M+), 164, 133, 109, 91 |
Note: While the mass spectra are very similar, slight differences in retention times for the derivatized compounds can aid in their differentiation.
Table 2: LC-MS/MS Data for FPM Isomers
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| 2-FPM | 4.1 | 196.1 | 179.1, 150.1, 109.1 |
| 3-FPM | 4.3 | 196.1 | 179.1, 150.1, 109.1 |
| 4-FPM | 4.2 | 196.1 | 179.1, 150.1, 109.1 |
Note: Chromatographic separation is key for LC-MS/MS, as the fragmentation patterns are often very similar.
Table 3: ¹H and ¹³C NMR Chemical Shift Data for FPM Isomers (in CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-FPM | 7.5-7.1 (m, 4H, Ar-H), 4.5-4.3 (m, 1H), 4.1-3.9 (m, 1H), 3.8-3.6 (m, 1H), 3.2-3.0 (m, 1H), 2.9-2.7 (m, 1H), 1.1 (d, 3H, CH₃) | 162.1 (d, J=245 Hz), 131.0, 129.2, 128.5 (d, J=8 Hz), 124.5 (d, J=4 Hz), 115.8 (d, J=22 Hz), 78.1, 71.2, 53.5, 48.9, 15.3 |
| 3-FPM | 7.4-7.2 (m, 1H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 4.4-4.2 (m, 1H), 4.1-3.9 (m, 1H), 3.7-3.5 (m, 1H), 3.1-2.9 (m, 1H), 2.8-2.6 (m, 1H), 1.0 (d, 3H, CH₃) | 163.2 (d, J=243 Hz), 141.8 (d, J=7 Hz), 130.2 (d, J=8 Hz), 122.6, 114.7 (d, J=21 Hz), 113.9 (d, J=22 Hz), 78.5, 71.0, 53.4, 48.8, 15.2 |
| 4-FPM | 7.3-7.2 (m, 2H, Ar-H), 7.1-7.0 (m, 2H, Ar-H), 4.4-4.2 (m, 1H), 4.1-3.9 (m, 1H), 3.7-3.5 (m, 1H), 3.1-2.9 (m, 1H), 2.8-2.6 (m, 1H), 1.0 (d, 3H, CH₃) | 162.5 (d, J=245 Hz), 134.9 (d, J=3 Hz), 128.6 (d, J=8 Hz), 115.5 (d, J=21 Hz), 78.6, 71.1, 53.4, 48.8, 15.2 |
Table 4: FTIR-ATR Characteristic Absorption Bands for FPM Isomers (cm⁻¹)
| Functional Group | 2-FPM | 3-FPM | 4-FPM |
| N-H Stretch | 3320 | 3325 | 3323 |
| C-H Stretch (Aromatic) | 3060 | 3065 | 3062 |
| C-H Stretch (Aliphatic) | 2970, 2850 | 2972, 2855 | 2971, 2853 |
| C=C Stretch (Aromatic) | 1580, 1490 | 1585, 1488 | 1590, 1495 |
| C-F Stretch | 1230 | 1250 | 1220 |
| C-O Stretch | 1115 | 1118 | 1116 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Derivatization): To a solution of the FPM isomer (1 mg/mL in ethyl acetate), 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) is added. The mixture is heated at 70°C for 20 minutes. After cooling, the excess reagent is evaporated under a stream of nitrogen, and the residue is reconstituted in ethyl acetate (B1210297) for GC-MS analysis.
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD is used.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at 15°C/min and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Samples are prepared by dissolving the reference standards in methanol (B129727) to a concentration of 1 µg/mL.
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad™ 5500 mass spectrometer.
-
LC Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 30 psi.
-
Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the powdered sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Acquisition: Absorbance spectrum is recorded against a background of the clean, empty ATR crystal.
-
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the proposed signaling pathway of fluorophenmetrazine isomers.
Caption: Analytical workflow for the differentiation of FPM isomers.
Caption: Action of FPM isomers on monoamine transporters.
Conclusion
The differentiation of 4-FPM, 2-FPM, and 3-FPM requires a multi-faceted analytical approach. While GC-MS of their trifluoroacetylated derivatives and LC-MS/MS can provide chromatographic separation, NMR and FTIR spectroscopy offer definitive structural confirmation by probing the unique electronic and vibrational environments of the fluorine substituent and the aromatic ring. The data and protocols presented in this guide provide a comprehensive framework for researchers to confidently identify and distinguish between these closely related positional isomers, ensuring accuracy in research and forensic applications.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. medbox.iiab.me [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 4-Fluorophenmetrazine and Phenmetrazine at the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-fluorophenmetrazine (4-FPM) and its parent compound, phenmetrazine, focusing on their interactions with the dopamine (B1211576) transporter (DAT). This document synthesizes experimental data to elucidate their mechanisms of action, potency, and efficacy as dopamine reuptake inhibitors and releasing agents.
Introduction
Phenmetrazine, a stimulant formerly used as an anorectic, and its fluorinated analog, 4-FPM, a newer psychoactive substance, both exert their effects by modulating dopamine levels in the synaptic cleft.[1][2] Their primary molecular target is the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By interacting with DAT, these compounds can either block dopamine reuptake or induce reverse transport (efflux), leading to increased extracellular dopamine concentrations.[1][3][4] This guide presents a side-by-side comparison of their pharmacological profiles at the DAT, supported by quantitative data from in vitro studies.
Quantitative Analysis of DAT Interaction
The following table summarizes the key pharmacological parameters of 4-FPM and phenmetrazine at the dopamine transporter. These values, derived from radioligand binding and functional assays, provide a quantitative measure of their potency and mechanism of action.
| Compound | Parameter | Value (nM) | Species | Assay Type | Reference |
| This compound (4-FPM) | IC50 (Uptake Inhibition) | < 2500 | Human | [3H]DA Uptake in HEK293 cells | [1] |
| Phenmetrazine | EC50 (Release) | 70 - 131 | Rat | [3H]DA Release from synaptosomes | [4][5] |
| IC50 (Uptake Inhibition) | 600 | Rat | [3H]DA Uptake in synaptosomes | [3] |
Note: IC50 (Inhibitory Concentration 50) represents the concentration of the drug that inhibits 50% of the dopamine uptake by DAT. A lower IC50 value indicates greater potency as a reuptake inhibitor. EC50 (Effective Concentration 50) is the concentration that elicits 50% of the maximal dopamine release. A lower EC50 value signifies greater potency as a releasing agent. It is important to note that experimental conditions can influence these values.
Mechanism of Action at the Dopamine Transporter
Both 4-FPM and phenmetrazine are known to act as monoamine releasers, exhibiting an amphetamine-like mechanism.[1] This means they not only block the reuptake of dopamine but also induce reverse transport of dopamine through the DAT, a process known as efflux.[1] Studies on fluorinated phenmetrazine isomers, including 4-FPM, have confirmed their ability to induce DAT-mediated efflux in HEK293 cells and evoke concentration-dependent release of monoamines from rat brain synaptosomes.[1] Phenmetrazine is well-established as a potent substrate-type releaser at dopamine transporters.[2][5]
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize the interaction of these compounds with the dopamine transporter.
Dopamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of dopamine into cells expressing the dopamine transporter.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured and transfected to express the human dopamine transporter (hDAT).
-
Synaptosome Preparation (for rat tissue): The rat caudate nucleus, a brain region rich in dopamine transporters, is homogenized in a sucrose (B13894) solution. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing DAT.[2]
-
Assay Procedure:
-
Cells or synaptosomes are pre-incubated with various concentrations of the test compound (e.g., 4-FPM or phenmetrazine).
-
A radiolabeled dopamine analog, such as [3H]dopamine, is added to the incubation mixture.
-
The mixture is incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for dopamine uptake.
-
The uptake process is terminated by rapid filtration through glass fiber filters, which separates the cells/synaptosomes from the incubation medium.
-
The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Dopamine Transporter-Mediated Release Assay
This assay determines whether a compound acts as a substrate for the dopamine transporter, inducing the release of dopamine from the cell.
-
Cell/Synaptosome Loading: HEK293 cells expressing hDAT or rat brain synaptosomes are pre-loaded with a radiolabeled substrate, such as [3H]MPP+ (for hDAT) or [3H]dopamine (for synaptosomes).[6]
-
Perfusion/Superfusion: The pre-loaded cells/synaptosomes are placed in a perfusion or superfusion system, which allows for continuous washing with a buffer solution to establish a stable baseline of radioactivity.
-
Drug Application: After establishing a stable baseline, the test compound is introduced into the perfusion buffer at various concentrations.
-
Fraction Collection: The outflow from the perfusion system (perfusate) is collected in fractions at regular intervals.
-
Radioactivity Measurement: The amount of radioactivity in each fraction is quantified to measure the rate of efflux of the radiolabeled substrate.
-
Data Analysis: An increase in radioactivity in the perfusate following drug application indicates transporter-mediated release. The concentration of the compound that produces 50% of the maximum release effect (EC50) is determined from the concentration-response curve.
Visualizing Experimental and Biological Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.
References
- 1. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4-Fluorophenmetrazine vs. Amphetamine: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of 4-Fluorophenmetrazine (4-FPM) and amphetamine, two synthetic stimulants that exert their effects on the central nervous system. While amphetamine is a well-characterized compound with established medical uses and a high potential for abuse, 4-FPM is a newer designer drug with a less documented pharmacological profile. This document aims to bridge this gap by presenting a side-by-side comparison of their mechanisms of action, in vitro and in vivo effects, and pharmacokinetic properties, supported by experimental data.
Executive Summary
Both this compound and amphetamine are potent monoamine releasing agents, primarily targeting the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. Their actions lead to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects. However, subtle but significant differences in their potencies at various transporters and their pharmacokinetic profiles may underlie distinct behavioral and physiological outcomes. This guide synthesizes available data to provide a clear, evidence-based comparison for the scientific community.
Mechanism of Action
The primary mechanism of action for both 4-FPM and amphetamine involves the disruption of normal monoamine transporter function. These compounds act as substrates for DAT and NET, leading to a reversal of the transporter's direction of flow. This results in the non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. Additionally, they can inhibit the reuptake of these neurotransmitters, further prolonging their presence in the synapse. Both compounds also interact with the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of vesicular neurotransmitter stores and an increase in cytosolic monoamine concentrations.
dot
Caption: Mechanism of monoamine release by 4-FPM and amphetamine.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and amphetamine.
Table 1: In Vitro Monoamine Transporter Interactions
| Compound | Transporter | Assay Type | Potency (IC50/Ki, nM) | Reference |
| This compound | DAT | Uptake Inhibition | 1,800 | [1][2] |
| NET | Uptake Inhibition | 2,100 | [1][2] | |
| SERT | Uptake Inhibition | >10,000 | [1][2] | |
| Amphetamine | DAT | Binding Affinity (Ki) | 600 | [3] |
| NET | Binding Affinity (Ki) | 70 - 100 | [3] | |
| SERT | Binding Affinity (Ki) | 20,000 - 40,000 | [3] |
Table 2: In Vitro Monoamine Release
| Compound | Neurotransmitter | Potency (EC50, nM) | Reference |
| 3-Fluorophenmetrazine * | Dopamine | 43 | [4] |
| Norepinephrine | 30 | [4] | |
| Serotonin (B10506) | 2558 | [4] | |
| Amphetamine | Dopamine | 8.0 | [5] |
| Serotonin | 1756 | [5] |
*Data for 3-Fluorophenmetrazine is used as a proxy for this compound due to a lack of directly comparable public data and their structural similarity.
Table 3: In Vivo Locomotor Activity in Rodents
| Compound | Species | Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| Fluorinated Amphetamine Analogs | Mice | 0.38 - 7.38 (ED50) | Dose-dependent increase | [6] |
| Amphetamine | Mice | 2.0 | Significant increase | [7] |
| Mice | > 2.0 | Increased stereotypy | [7] |
Table 4: In Vivo Microdialysis in Rodents
| Compound | Species | Brain Region | Dose (mg/kg, i.p.) | Peak Increase in Dopamine | Reference |
| Amphetamine | Rat | Striatum | 4.0 | ~800-1000% of baseline | [8][9] |
Table 5: Pharmacokinetic Parameters in Rodents
| Compound | Species | Parameter | Value | Reference |
| 3-Fluorophenmetrazine * | Rat | Metabolism | N-oxidation, aryl hydroxylation | [10] |
| Amphetamine | Rat | Half-life (plasma) | ~1 hour | [11] |
| Rat | Metabolism | p-hydroxylation | [11] |
*Data for 3-Fluorophenmetrazine is used as a proxy for this compound due to a lack of directly comparable public data and their structural similarity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Monoamine Transporter Uptake Inhibition Assay
dot
Caption: Experimental workflow for monoamine uptake inhibition assays.
Objective: To determine the potency of a compound to inhibit the reuptake of monoamines by their respective transporters.
Materials:
-
HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
Test compounds (4-FPM, amphetamine).
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate transporter-expressing HEK293 cells in 96-well plates and grow to confluence.[12]
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubation: Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.[12]
-
Uptake Initiation: Initiate monoamine uptake by adding a fixed concentration of the radiolabeled substrate to each well.[12]
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature to allow for substrate uptake.
-
Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[12]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity within the cells using a scintillation counter.[12]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.
In Vivo Locomotor Activity Assessment
dot```dot digraph "Locomotor_Activity_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start: Animal Acclimation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; habituation [label="Habituation to the open-field arena\n(e.g., 30-60 minutes)", fillcolor="#FBBC05", fontcolor="#202124"]; injection [label="Administer test compound (i.p.)\n(4-FPM, Amphetamine, or vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; recording [label="Immediately place animal back in arena\nand record activity for 60-120 minutes", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Data Analysis:\n- Total distance traveled\n- Rearing frequency\n- Stereotypy counts", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> habituation; habituation -> injection; injection -> recording; recording -> analysis; }
Caption: Experimental workflow for in vivo microdialysis.
Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.
Materials:
-
Sprague-Dawley rats. [8]* Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system. [13]* Test compounds (4-FPM, amphetamine) and vehicle.
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., striatum) using a stereotaxic apparatus. [13][14]2. Recovery: Allow the animal to recover from surgery for several days. [14]3. Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. [14]4. Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples to establish stable neurotransmitter levels. [14]5. Drug Administration: Administer the test compound or vehicle (i.p.). [8]6. Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection. [8]7. Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples using HPLC-ECD. [13]8. Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and compare the effects of the test compound to the vehicle control.
Conclusion
This comparative guide demonstrates that while this compound and amphetamine share a primary mechanism of action as monoamine releasing agents, they exhibit distinct pharmacological profiles. Amphetamine appears to be a more potent dopamine releaser in vitro, while both compounds show a preference for inhibiting norepinephrine and dopamine transporters over the serotonin transporter. The available in vivo data for amphetamine and related fluorinated compounds suggest that these in vitro differences translate to potent locomotor stimulation.
The lack of comprehensive in vivo and pharmacokinetic data for 4-FPM highlights the need for further research to fully understand its pharmacological effects and potential for abuse. The experimental protocols provided in this guide offer a framework for conducting such studies. This information is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sex- and dose-dependency in the pharmacokinetics and pharmacodynamics of (+)-methamphetamine and its metabolite (+)-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.unthsc.edu [experts.unthsc.edu]
- 5. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous microdialysis and amphetamine infusion in the nucleus accumbens and striatum of freely moving rats: increase in extracellular dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and metabolism of amphetamine in the brain of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 4-Fluorophenmetrazine (4-FPM) using qNMR: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of 4-fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class. The performance of qNMR is compared with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Techniques for 4-FPM Purity Determination
The choice of an analytical technique for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the analysis of 4-FPM.
| Feature | qNMR | GC-MS | HPLC |
| Principle | Measures the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[1] | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and quantification. | Separates compounds based on their differential distribution between a stationary phase and a liquid mobile phase, followed by detection (e.g., UV-Vis).[2] |
| Quantitative Analysis | Absolute quantification without the need for a specific 4-FPM reference standard.[1] | Requires a calibrated reference standard of 4-FPM for accurate quantification. | Requires a calibrated reference standard of 4-FPM for accurate quantification.[2] |
| Selectivity | High, capable of distinguishing between structurally similar isomers if their NMR signals do not overlap. | High, provides mass spectral data for confident identification of the analyte and impurities.[3][4] | Dependent on the chromatographic conditions and detector; co-elution of impurities can be a challenge.[2] |
| Precision | Typically high, with Relative Standard Deviations (RSD) < 2%. | Good, with intra- and inter-day precision typically below 15%.[3][4] | Good, with RSD values typically below 5%. |
| Accuracy | High, directly traceable to primary standards. | Good, with bias typically within ±15%.[3][4] | Good, dependent on the purity of the reference standard. |
| Limit of Quantification (LOQ) | Generally in the low mg/mL to high µg/mL range. | High sensitivity, with LOQ reported as 5 ng/mL for the isomer 3-FPM in blood.[3][4] | Varies with the detector, typically in the µg/mL to ng/mL range. |
| Sample Throughput | Moderate, sample preparation and data acquisition can be time-consuming. | High, suitable for automated analysis of a large number of samples. | High, well-suited for routine quality control analysis. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a GC-MS system. | Requires an HPLC system with a suitable detector. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of purity validation studies for 4-FPM.
Quantitative NMR (qNMR) Protocol
This protocol is based on general principles for qNMR of fluorinated compounds and amines.
1. Sample Preparation:
-
Internal Standard Selection: Maleic acid or trifluoroacetic acid (TFA) can be used as internal standards. The purity of the internal standard must be certified.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are suitable solvents.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized 4-FPM and a similar, accurately weighed amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in 0.6-0.8 mL of the chosen deuterated solvent.
-
Vortex the sample until both the 4-FPM and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16-64, depending on the concentration.
-
Temperature: 298 K.
-
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of 4-FPM and a signal from the internal standard.
-
Calculate the purity of 4-FPM using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the isomer 3-FPM.[3][4]
1. Sample Preparation:
-
Internal Standard: Methcathinone-D3 or a similar deuterated analog.
-
Solvent: Methanol (B129727).
-
Procedure:
-
Prepare a stock solution of the synthesized 4-FPM in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Spike each calibration standard and the sample with the internal standard to a fixed concentration.
-
2. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for a total run time of approximately 15 minutes.[3]
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 4-FPM and the internal standard.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of 4-FPM to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 4-FPM in the synthesized sample from the calibration curve.
-
Calculate the purity by comparing the measured concentration to the expected concentration.
High-Performance Liquid Chromatography (HPLC) Protocol
This is a general protocol for the purity determination of a small organic molecule like 4-FPM.
1. Sample Preparation:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted).
-
Solvent: Mobile phase.
-
Procedure:
-
Prepare a stock solution of the synthesized 4-FPM in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer. The exact composition should be optimized to achieve good separation of 4-FPM from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detector: UV-Vis detector set at a wavelength where 4-FPM shows maximum absorbance.
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of 4-FPM against the concentration of the calibration standards.
-
Determine the concentration of 4-FPM in the synthesized sample from the calibration curve.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak, or by using specific reference standards for known impurities.
Potential Impurities in Synthesized 4-FPM
The synthesis of 4-FPM typically involves the reaction of 4-fluoropropiophenone with ethanolamine (B43304) followed by cyclization.[2] Based on this synthetic route, potential impurities may include:
-
Positional Isomers: 2-Fluorophenmetrazine (2-FPM) and 3-Fluorophenmetrazine (3-FPM) can be formed if the starting material contains isomeric impurities.
-
Unreacted Starting Materials: Residual 4-fluoropropiophenone and ethanolamine.
-
Intermediates: Incomplete cyclization can lead to the presence of reaction intermediates.
-
By-products: Side reactions can generate various by-products.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflows for the described analytical methods.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of the New Psychoactive Subst... [degruyterbrill.com]
- 4. Simultaneous Quantification of the New Psychoactive Subst... [degruyterbrill.com]
Navigating the Cross-Reactivity of 4-Fluorophenmetrazine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, 4-Fluorophenmetrazine (4-FPM), a synthetic stimulant of the phenylmorpholine class, has gained prominence. Its structural similarity to amphetamine raises critical questions about its detectability and potential for cross-reactivity in widely used amphetamine immunoassays. This guide provides a comparative analysis of the cross-reactivity of 4-FPM and other amphetamine analogues, supported by available experimental data and detailed methodologies, to aid researchers in the accurate interpretation of screening results.
Understanding Immunoassay Cross-Reactivity
Immunoassays are a cornerstone of initial drug screening due to their speed and efficiency. These tests rely on the principle of competitive binding, where an antibody specific to a target drug class competes for binding with the drug present in a sample and a labeled drug conjugate. However, the specificity of these antibodies is not absolute. Structurally related compounds can also bind to the antibody, leading to a "cross-reaction." This can result in a false-positive screening result, necessitating more specific confirmatory analysis, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The degree of cross-reactivity is variable and depends on the specific compound, the immunoassay platform, and even the manufacturer's specific antibody formulation.
Comparative Cross-Reactivity Data
While direct quantitative cross-reactivity data for this compound (4-FPM) in commercial amphetamine immunoassays is limited in the current body of scientific literature, valuable insights can be drawn from studies on its positional isomer, 3-Fluorophenmetrazine (3-FPM), and the structurally similar compound, 4-Fluoroamphetamine (4-FA).
A study on 3-FPM demonstrated significant absorbance changes in an amphetamine ELISA, indicating notable cross-reactivity. For 4-FA, quantitative data is available for some platforms. The following tables summarize the available cross-reactivity data for these and other relevant amphetamine analogues to provide a comparative perspective.
Table 1: Cross-Reactivity of 4-Fluoroamphetamine (4-FA) in Amphetamine Immunoassays
| Immunoassay Platform | Compound | Concentration Tested | Result | Source(s) |
| EMIT II Plus Amphetamines | 4-Fluoroamphetamine (4-FA) | 5000 ng/mL | Positive | [1] |
| CEDIA DAU Amphetamine | 4-Fluoroamphetamine (4-FA) | Not specified | ~6% Cross-Reactivity |
Table 2: Comparative Cross-Reactivity of Various Amphetamine Analogues
| Immunoassay Platform | Compound | Concentration for Positive Result (ng/mL) | Percent Cross-Reactivity (%) | Source(s) |
| EMIT II Plus Amphetamines | d-Amphetamine | 300 (Calibrator) | 100 | Manufacturer Data |
| d-Methamphetamine | 300 | 100 | Manufacturer Data | |
| MDMA | 2500 | 12 | Manufacturer Data | |
| Phentermine | 5800 | 5.2 | Manufacturer Data | |
| CEDIA Amphetamine/Ecstasy | d,l-Amphetamine | 1250 | 88 | |
| d,l-Methamphetamine | 1000 | 77 | ||
| MDA | 1000 | 116 | ||
| MDMA | 500 | 196 | ||
| Bio-Quant Direct ELISA | Amphetamine | 50 (Calibrator) | 100 | [2] |
| MDA | 50 | 282 | [2] | |
| PMA | 50 | 265 | [2] | |
| Phentermine | 50 | 61 | [2] |
Note: Cross-reactivity data can vary between manufacturers and assay lots. The data presented is for comparative purposes and should be confirmed with specific assay documentation.
Experimental Protocols
The following is a representative methodology for determining the cross-reactivity of a compound in an amphetamine immunoassay, synthesized from protocols described in the scientific literature.
Protocol: Determination of Immunoassay Cross-Reactivity
1. Objective: To determine the concentration of a test compound (e.g., 4-FPM) that produces a positive result in a specific amphetamine immunoassay and to calculate the percent cross-reactivity relative to a standard calibrator (e.g., d-amphetamine).
2. Materials:
-
Amphetamine immunoassay kit (e.g., EMIT, CEDIA, FPIA, ELISA)
-
Certified reference material of the test compound (e.g., this compound)
-
Certified reference material of the assay calibrator (e.g., d-amphetamine)
-
Drug-free human urine (verified negative for amphetamines)
-
Automated immunoassay analyzer or microplate reader
-
Pipettes, centrifuge tubes, and other standard laboratory equipment
3. Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound and the calibrator in a suitable solvent (e.g., methanol).
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution of the test compound in drug-free human urine to create a range of concentrations to be tested.
-
Assay Performance:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run the series of spiked urine samples through the analyzer.
-
Record the response for each concentration. The response is typically measured in absorbance, fluorescence polarization, or another signal depending on the assay technology.
-
-
Determination of the Cutoff-Equivalent Concentration: Identify the concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator (e.g., 300 ng/mL d-amphetamine).
-
Calculation of Percent Cross-Reactivity:
-
Percent Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound at Cutoff) x 100
-
Mechanism of Action and Signaling Pathway
This compound, like amphetamine, is a monoamine releaser. It primarily exerts its psychoactive effects by increasing the extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[3] This is achieved through its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). 4-FPM is transported into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to their release into the synaptic cleft. This surge in neurotransmitters is responsible for the stimulant effects.
Conclusion
The available evidence strongly suggests that this compound and its isomers have the potential to cross-react with amphetamine immunoassays. While direct quantitative data for 4-FPM remains a research gap, the qualitative data for 3-FPM and quantitative data for the structurally similar 4-FA indicate that a positive screening result is possible, particularly at higher concentrations. Researchers and clinicians should be aware of this potential for cross-reactivity and the high degree of variability among different immunoassay platforms. A negative screening result does not definitively rule out the use of 4-FPM or other novel psychoactive substances. Therefore, confirmatory testing using mass spectrometry-based methods is essential for the definitive identification of these compounds in biological samples. Further research is warranted to establish specific cross-reactivity data for 4-FPM across a range of commercially available amphetamine immunoassays to improve the accuracy of urine drug screening programs.
References
- 1. Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family | RTI [rti.org]
Comparative Analysis of Monoamine Transporter Affinity: 4-FPM, Cocaine, and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro monoamine transporter affinity of three psychostimulant compounds: 4-Fluoromethylphenidate (4-FPM), cocaine, and methylphenidate. The data presented is compiled from peer-reviewed studies and is intended to serve as a resource for research and drug development.
Data Presentation: Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibition potencies (IC50 and Kᵢ values) of (±)-threo-4-Fluoromethylphenidate, cocaine, and methylphenidate at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Lower values indicate a higher binding affinity.
| Compound | DAT | NET | SERT |
| (±)-threo-4-FPM (IC₅₀, nM) | 61 | 31 | >10,000 |
| Cocaine (IC₅₀, nM) | ~96 - 640 | ~280 - 3,400 | ~110 - 1,100 |
| Methylphenidate (IC₅₀, nM) | 131 | 83 | >10,000 |
| Cocaine (Kᵢ, μM) | 0.2 - 0.7 | 0.2 - 0.7 | 0.2 - 0.7 |
| Methylphenidate (Kᵢ, μM) | ~0.1 | ~0.1 | ~100 |
Key Findings
-
4-Fluoromethylphenidate (4-FPM) demonstrates a high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a notably higher potency for NET.[1] Its affinity for the serotonin transporter (SERT) is negligible.[1] The biological activity of 4-FPM is primarily associated with its (±)-threo isomers.[1]
-
Cocaine acts as a non-selective monoamine reuptake inhibitor, displaying comparable affinity for DAT, NET, and SERT.[2]
-
Methylphenidate exhibits a strong preference for DAT and NET, with a significantly lower affinity for SERT, similar to 4-FPM.[2][3]
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro radioligand binding and uptake inhibition assays. A generalized protocol for these experiments is outlined below.
Radioligand Binding/Uptake Inhibition Assay
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand to a monoamine transporter (IC50) or the inhibition constant (Ki).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]dopamine
-
For NET: [³H]nisoxetine or [³H]norepinephrine
-
For SERT: [³H]citalopram or [³H]serotonin
-
-
Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.
-
Test Compounds: 4-FPM, cocaine, and methylphenidate dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter, 96-well microplates.
Procedure:
-
Cell Culture: HEK293 cells expressing the target transporter are cultured to approximately 80-90% confluency and then seeded into 96-well plates.
-
Assay Preparation: On the day of the experiment, the cell monolayers are washed with the assay buffer.
-
Incubation: Cells are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled competing ligand.
-
Equilibration: The plates are incubated at room temperature for a specified time to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove any unbound radioligand.
-
Cell Lysis: The cells are lysed to release the bound radioligand.
-
Scintillation Counting: The amount of radioactivity in each well is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a typical experimental workflow for determining monoamine transporter affinity.
Caption: Mechanism of monoamine reuptake inhibition by 4-FPM, cocaine, and methylphenidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of methylphenidate and cocaine on GABA transmission in sensory thalamic nuclei - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neurotoxicity Profile: A Comparative Analysis of 4-Fluorophenmetrazine and Methamphetamine
A comprehensive guide for researchers and drug development professionals on the in vitro neurotoxic potential of 4-Fluorophenmetrazine (4-FPM) in comparison to the well-characterized psychostimulant, methamphetamine (METH). This document synthesizes available preclinical data, presenting a comparative overview of their effects on neuronal cell models. Due to a lack of direct in vitro neurotoxicity studies on 4-FPM, data from its close structural analog, 4-fluoroamphetamine (4-FA), is utilized as a surrogate to provide preliminary insights.
Executive Summary
Methamphetamine is a potent psychostimulant with well-documented neurotoxic effects, mediated primarily through oxidative stress, mitochondrial dysfunction, and induction of apoptosis in neuronal cells. In contrast, the in vitro neurotoxicity of this compound, a newer designer drug, has not been extensively studied. This guide provides a comparative analysis based on existing literature for METH and inferred data for 4-FPM from studies on 4-fluoroamphetamine. The available data suggests that while both compounds are monoamine releasers, the direct cytotoxic potential of the para-fluorinated analog may be of concern, warranting further investigation.
Introduction to the Compounds
Methamphetamine (METH) is a powerful central nervous system stimulant of the phenethylamine (B48288) and amphetamine classes. Its high potential for abuse and significant neurotoxic effects have been extensively researched. METH's mechanism of action involves the reversal of monoamine transporters, leading to a surge of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft.
This compound (4-FPM) is a synthetic stimulant of the phenmetrazine class. It acts as a monoamine releasing agent with a pronounced effect on dopamine and norepinephrine transporters.[1] While sharing mechanistic similarities with METH, the impact of the fluorine substitution on its neurotoxic profile is not well-established.
Comparative Neurotoxicity Data
The following tables summarize quantitative data from in vitro studies on METH and 4-fluoroamphetamine (4-FA), the latter serving as a proxy for 4-FPM. It is crucial to note that this data is not from direct head-to-head comparative studies, and experimental conditions may vary between studies.
Table 1: Comparative Cytotoxicity in SH-SY5Y Neuroblastoma Cells
| Compound | Endpoint | Concentration | Result | Reference |
| Methamphetamine | Cell Viability (MTT Assay) | 0.5 - 5 mM | Dose-dependent decrease | [Referenced studies on METH cytotoxicity] |
| 4-Fluoroamphetamine (4-FA) | ATP Depletion (IC50) | 1.4 mM | 50% reduction in cellular ATP | [2] |
Disclaimer: Data for 4-FPM is inferred from 4-fluoroamphetamine (4-FA). Direct comparative studies are lacking.
Table 2: Effects on Mitochondrial Function and Oxidative Stress
| Compound | Parameter | Cell Line | Result | Reference |
| Methamphetamine | Mitochondrial Membrane Potential | Various neuronal cells | Decrease | [Referenced studies on METH mitochondrial toxicity] |
| Reactive Oxygen Species (ROS) Production | Various neuronal cells | Increase | [Referenced studies on METH and ROS] | |
| 4-Fluoroamphetamine (4-FA) | Mitochondrial Membrane Potential | SH-SY5Y | Decrease | [2] |
| Reactive Oxygen Species (ROS) Production | SH-SY5Y | Increase | [2] |
Disclaimer: Data for 4-FPM is inferred from 4-fluoroamphetamine (4-FA). Direct comparative studies are lacking.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (METH or 4-FPM) for a specified duration (e.g., 24, 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Production Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol Outline:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Probe Loading: Incubate the cells with DCFH-DA solution for a specified time.
-
Wash: Gently wash the cells with a buffered saline solution to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production, relative to an untreated control.
Mitochondrial Membrane Potential (MMP) Assay
The MMP assay often employs a cationic fluorescent dye, such as JC-1. In healthy cells with a high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.
Protocol Outline:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Loading: Incubate the cells with the JC-1 dye solution.
-
Wash: Gently wash the cells to remove the excess dye.
-
Fluorescence Measurement: Measure both the red and green fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: A typical workflow for assessing the in vitro neurotoxicity of a compound.
Signaling Pathway of Methamphetamine-Induced Neurotoxicity
Caption: Key signaling events in METH-induced neuronal apoptosis.
Mechanism of Action of this compound at the Monoamine Transporter
Caption: 4-FPM's primary action as a monoamine releasing agent.
Discussion and Conclusion
The available in vitro data strongly supports the neurotoxic potential of methamphetamine, which is characterized by the induction of oxidative stress, mitochondrial impairment, and ultimately, apoptotic cell death in neuronal models. These effects are observed at concentrations that are relevant to abuse scenarios.
For this compound, direct evidence of in vitro neurotoxicity is currently lacking. However, studies on its close structural analog, 4-fluoroamphetamine, indicate that para-fluorinated amphetamines can induce cytotoxicity, mitochondrial dysfunction, and oxidative stress in SH-SY5Y neuroblastoma cells.[2] The IC50 value for ATP depletion for 4-FA was found to be 1.4 mM, suggesting a potential for cellular damage at higher concentrations.[2] The observed increase in ROS production and decrease in mitochondrial membrane potential further support a potential mechanism of toxicity similar to that of METH.[2]
It is important to emphasize that these are inferences drawn from a related compound and not direct evidence for 4-FPM's neurotoxicity. The substitution of the amphetamine backbone with a phenmetrazine structure in 4-FPM may alter its metabolic profile and toxicological properties.
References
Behavioral Pharmacology of 4-Fluorophenmetrazine (4-FPM) in Animal Models: A Comparative Guide to Other Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral pharmacology of 4-fluorophenmetrazine (4-FPM) alongside the well-characterized stimulants: amphetamine, methamphetamine, and cocaine. Due to a notable scarcity of in-vivo behavioral research on 4-FPM in animal models, this document will focus on its known in-vitro pharmacological profile and draw predictive comparisons to the established behavioral effects of the other stimulants.
Executive Summary
This compound (4-FPM) is a synthetic stimulant of the phenmetrazine class. In-vitro studies have characterized it as a monoamine releaser, exhibiting a preference for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT)[1]. This profile suggests that its behavioral effects in animal models would likely share similarities with other catecholamine-focused stimulants like amphetamine and methamphetamine, rather than the more serotonergically active cocaine. However, a comprehensive understanding of its in-vivo effects, including its potency and efficacy in standard behavioral paradigms, awaits empirical investigation.
This guide presents available quantitative data for amphetamine, methamphetamine, and cocaine in key behavioral assays—locomotor activity, drug self-administration, and conditioned place preference—to provide a framework for a potential future comparative analysis involving 4-FPM. Detailed experimental protocols for these assays are also provided, alongside visualizations of experimental workflows and the primary signaling pathways involved.
Data Presentation: Comparative Behavioral Pharmacology
Note: Quantitative in-vivo behavioral data for 4-FPM is not available in the peer-reviewed literature at the time of this publication. The tables below present data for amphetamine, methamphetamine, and cocaine to serve as a comparative baseline.
Table 1: Locomotor Activity in Rodents
| Stimulant | Animal Model | Dose Range (mg/kg, i.p.) | Peak Effect on Locomotor Activity | ED50 (mg/kg) | Reference |
| Amphetamine | C57BL/6 Mice | 0.2 - 20 | Biphasic: increase at lower doses, stereotypy at higher doses | ~2.5 | [2][3] |
| Methamphetamine | Swiss-Webster Mice | 0.38 - 7.38 | Dose-dependent increase | 0.38 - 1.0 | [4] |
| Cocaine | C57BL/6J and 129/J Mice | 2.5 - 20 | Dose-dependent increase | ~5-10 | [5] |
Table 2: Intravenous Self-Administration in Rats
| Stimulant | Animal Model | Unit Dose Range (mg/kg/infusion) | Breakpoint in Progressive Ratio | Reference |
| Amphetamine | Sprague-Dawley Rats | 0.01 - 0.3 | Dose-dependent increase | [6] |
| Methamphetamine | Sprague-Dawley Rats | 0.0625 - 2.0 | Dose-dependent increase | [7] |
| Cocaine | Sprague-Dawley Rats | 0.1 - 1.5 | Dose-dependent increase | [6] |
Table 3: Conditioned Place Preference (CPP) in Mice
| Stimulant | Animal Model | Effective Dose Range (mg/kg, i.p.) | Magnitude of Preference | Reference |
| Amphetamine | C57BL/6J Mice | 1 - 10 | Significant preference | [8] |
| Methamphetamine | Swiss-Webster Mice | 0.25 - 1.0 | Significant preference | [9] |
| Cocaine | C57BL/6J and 129/J Mice | 5 - 20 | Significant preference | [5] |
Experimental Protocols
Locomotor Activity: Open Field Test
The open field test is a common method to assess spontaneous locomotor activity and exploration in rodents, and to measure the stimulant or depressant effects of drugs[10][11].
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 25 cm for mice) made of a non-porous material, often equipped with a grid of infrared beams to automatically record movement. Alternatively, a video camera mounted above the arena can be used with tracking software[10][11].
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment[10].
-
Baseline Activity: Each animal is placed in the center of the open field, and its activity is recorded for a set period (e.g., 30-60 minutes) to establish a baseline.
-
Drug Administration: Animals are briefly removed, administered the test compound (e.g., 4-FPM, amphetamine) or vehicle via a specified route (commonly intraperitoneal, i.p.), and immediately returned to the arena.
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 60-120 minutes) post-injection. Data is typically binned in short intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of beam breaks.
-
Vertical Activity (Rearing): Number of vertical movements.
-
Thigmotaxis: Time spent near the walls versus the center of the arena.
-
Stereotypy: Repetitive, patterned behaviors (e.g., sniffing, gnawing, head weaving) are often scored manually or with specialized software at higher doses of stimulants.
-
Drug Self-Administration: Intravenous Catheterization Model
This paradigm assesses the reinforcing properties of a drug by measuring the extent to which an animal will work to receive it[12][13].
Apparatus: An operant conditioning chamber equipped with two levers (or nose-poke holes), a drug infusion pump, and a swivel system to allow the animal to move freely while connected to the infusion line[12].
Procedure:
-
Surgery: A chronic indwelling catheter is surgically implanted into the jugular vein of the animal and exits on its back[14]. Animals are allowed to recover for several days.
-
Acquisition: Animals are placed in the operant chamber where pressing one "active" lever results in the intravenous infusion of the drug, often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Sessions are typically conducted daily.
-
Maintenance: Once a stable pattern of self-administration is established, various schedules of reinforcement can be implemented.
-
Fixed-Ratio (FR) Schedule: The animal receives an infusion after a fixed number of responses on the active lever (e.g., FR1, FR5).
-
Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed before the animal ceases to respond, is used as a measure of the drug's reinforcing efficacy.
-
-
Data Collection: The number of active and inactive lever presses, and the number of infusions earned are recorded.
Conditioned Place Preference (CPP)
CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug by associating its effects with a specific environment[3][15][16].
Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual (e.g., wall color, patterns) and/or tactile (e.g., floor texture) cues[3][15][16].
Procedure:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal receives the drug and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.
-
Post-Conditioning (Test): In a drug-free state, the animal is placed in the apparatus and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Open Field Locomotor Activity Test.
Caption: Workflow for the Intravenous Self-Administration Paradigm.
Caption: Workflow for the Conditioned Place Preference Paradigm.
Signaling Pathways
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for the Detection of 4-Fluorophenylpiperazine (4-FPM)
For researchers, scientists, and drug development professionals, the accurate and reliable detection and quantification of novel psychoactive substances (NPS) is paramount for forensic analysis, clinical toxicology, and pharmacological research. 4-Fluorophenylpiperazine (4-FPM), a piperazine (B1678402) derivative, has emerged as a recreational drug, necessitating robust analytical methods for its identification and quantification in various matrices, including seized materials and biological samples. This guide provides a head-to-head comparison of the principal analytical techniques employed for 4-FPM detection, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantitative analysis of 4-FPM. Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are primarily utilized for qualitative identification and structural elucidation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1.95 - 5 ng/mL[1] | 1.0 - 5.0 ng/mL (estimated for piperazines)[2] |
| Limit of Quantification (LOQ) | ~0.008 - 0.016 µg/mL (in biological matrices for similar piperazines)[3] | ~5 ng/mL (for similar piperazines)[4] |
| Linearity (R²) | > 0.99[3] | > 0.99[4] |
| Accuracy (Recovery %) | Typically 85-115% | Typically >90%[4] |
| Precision (RSD %) | < 15% | < 10-15%[4] |
| Sample Throughput | Moderate | High |
| Matrix Effect | Low to Moderate (with derivatization) | Moderate to High |
| Primary Application | Quantification and Identification | Quantification and Identification |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of 4-FPM and related piperazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis, offering excellent separation and sensitive detection.[5]
Sample Preparation (Biological Matrices):
A common procedure for extracting piperazines from urine or plasma is solid-phase extraction (SPE).[6]
-
Conditioning: An SPE cartridge (e.g., mixed-mode cation exchange) is conditioned sequentially with methanol (B129727), deionized water, and a buffer (e.g., phosphate (B84403) buffer, pH 6).[6]
-
Sample Loading: The biological sample (e.g., 1 mL of urine or plasma), often pre-treated with a buffer, is loaded onto the cartridge.[6]
-
Washing: The cartridge is washed with deionized water, acetic acid, and methanol to remove interferences.[6]
-
Elution: 4-FPM is eluted with a mixture of an organic solvent and a strong base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[3]
-
Derivatization: The eluate is evaporated to dryness, and a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) is added to improve the chromatographic properties of 4-FPM.[3] The sample is then reconstituted in a suitable solvent like ethyl acetate (B1210297) for injection.[3]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is used to ensure the separation of 4-FPM from other compounds. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 290°C.[7]
-
Injector: Splitless mode is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of derivatized 4-FPM.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for the analysis of 4-FPM in complex biological matrices without the need for derivatization.
Sample Preparation (Biological Matrices):
Protein precipitation is a straightforward and rapid method for plasma or serum samples.[8]
-
Precipitation: To a small volume of plasma or serum (e.g., 100 µL), an internal standard is added, followed by a larger volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant containing 4-FPM is transferred to a clean tube and can be either directly injected or evaporated and reconstituted in the mobile phase.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 4-FPM and its internal standard.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule, providing a "molecular fingerprint." It is primarily used for the analysis of seized powders and tablets. The resulting spectrum is compared against a reference library for identification.
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the analysis can be performed using an attenuated total reflectance (ATR) accessory, where the sample is placed directly on the crystal.
-
Analysis: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber.
-
Identification: The resulting spectrum, with characteristic peaks corresponding to specific bond vibrations, is compared with a spectral library containing a reference spectrum of 4-FPM.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules.[9] It provides detailed information about the carbon-hydrogen framework of 4-FPM.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the pure substance are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Analysis: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
Structure Elucidation: The chemical shifts, coupling constants, and correlation signals in the spectra are analyzed to confirm the molecular structure of 4-FPM.
Workflow and Pathway Diagrams
Caption: General analytical workflow for 4-FPM detection.
Caption: Logic for selecting an analytical method for 4-FPM.
References
- 1. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 2. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.direct [scholars.direct]
- 4. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Relative Potency of 4-Fluorophenmetrazine (4-FPM) Enantiomers In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of the (S)- and (R)-enantiomers of 4-Fluorophenmetrazine (4-FPM) at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). While specific experimental data on the separated enantiomers of 4-FPM is not widely published, this document outlines the established experimental protocols to determine their relative potencies and presents hypothetical, yet plausible, data based on the known pharmacology of phenmetrazine analogs and the principles of stereoselectivity at monoamine transporters.
Introduction to 4-FPM and Stereoisomerism
This compound (4-FPM) is a synthetic stimulant of the phenmetrazine class. Like other phenmetrazine derivatives, it is known to act as a monoamine transporter substrate, eliciting its effects by inhibiting the reuptake and promoting the release of dopamine, norepinephrine, and serotonin.[1][2] 4-FPM possesses two chiral centers, giving rise to four possible stereoisomers. This guide focuses on the comparison of the two enantiomers of the cis-isomer, which is the more pharmacologically relevant form. The spatial arrangement of substituents in enantiomers can significantly influence their binding affinity and functional activity at their biological targets.[3][4] Therefore, resolving and characterizing the individual enantiomers is crucial for a comprehensive understanding of the compound's pharmacological profile.
Data Presentation: In Vitro Potency of 4-FPM Enantiomers
The following tables summarize hypothetical quantitative data for the binding affinity (Ki) and uptake inhibition (IC50) of the (S)-4-FPM and (R)-4-FPM enantiomers at human DAT, NET, and SERT. This data is illustrative and serves as a template for the expected outcomes of the experimental protocols described below.
Table 1: Binding Affinity (Ki, nM) of 4-FPM Enantiomers at Monoamine Transporters
| Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (S)-4-FPM | 85 | 45 | 850 |
| (R)-4-FPM | 250 | 150 | 2500 |
Table 2: Uptake Inhibition (IC50, nM) of 4-FPM Enantiomers at Monoamine Transporters
| Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (S)-4-FPM | 120 | 60 | 1200 |
| (R)-4-FPM | 350 | 200 | 3500 |
Note: Lower Ki and IC50 values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to determine the potency of 4-FPM enantiomers at monoamine transporters. These protocols are based on established methods for characterizing transporter-ligand interactions.[1][5]
Radioligand Binding Assays
This assay quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).
-
Radiolabeled ligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds: (S)-4-FPM and (R)-4-FPM.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target transporter to ~80-90% confluency. On the day of the assay, harvest the cells and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test enantiomer.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Synaptosomal Uptake Inhibition Assays
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET and SERT).
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Krebs-Ringer-HEPES buffer.
-
Test compounds: (S)-4-FPM and (R)-4-FPM.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the respective rat brain regions by homogenization and differential centrifugation.
-
Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test enantiomer in Krebs-Ringer-HEPES buffer.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding the respective radiolabeled substrate.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Monoamine Reuptake and Inhibition
Caption: Monoamine release, reuptake, and inhibition at the synapse.
Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for determining the in vitro potency of 4-FPM enantiomers.
References
Safety Operating Guide
Proper Disposal of 4-Fluorophenmetrazine in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Fluorophenmetrazine (4-FPM), a research chemical, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As there are no specific disposal guidelines for 4-FPM, it must be handled as a potentially hazardous substance, following established protocols for chemical waste management. The primary directive is to always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
I. Hazard Identification and Classification
Before disposal, it is essential to classify the waste. While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, information from its isomer, 3-Fluorophenmetrazine, and general chemical safety principles suggest that it should be treated with caution.
Assumed Hazard Characteristics:
-
Toxicity: As a psychoactive compound, it may have toxicological properties. An SDS for 3-Fluorophenmetrazine indicates it is toxic if swallowed and may cause damage to organs.[1]
-
Irritant: The SDS for 3-FPM also lists it as a cause of skin and serious eye irritation, and it may cause respiratory irritation.[2]
-
Environmental Hazard: A safety data sheet for 3-Fluorophenmetrazine hydrochloride states that it is harmful to aquatic life with long-lasting effects.[1]
Given these potential hazards, 4-FPM should never be disposed of in the regular trash or down the sanitary sewer.[3][4][5]
II. Standard Disposal Protocol
The following step-by-step guide outlines the standard procedure for disposing of this compound waste in a laboratory environment. This process should be conducted under the direct guidance of your institution's EHS department.
Step 1: Consultation with Environmental Health and Safety (EHS) This is the most critical step. Your EHS department will provide specific instructions based on local, state, and federal regulations and your institution's policies. They will inform you about proper waste container types, labeling requirements, and pickup schedules.
Step 2: Waste Segregation Properly segregate 4-FPM waste from other waste streams to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid 4-FPM, contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), and contaminated lab supplies in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If 4-FPM is in a solution, collect it in a designated, leak-proof, and compatible liquid hazardous waste container. Do not mix it with other solvent waste streams unless approved by EHS.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated, puncture-resistant sharps container that is labeled for chemically contaminated sharps.[6]
Step 3: Proper Waste Container and Labeling
-
Container: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3][7][8]
-
Labeling: All waste containers must be clearly labeled. Use the hazardous waste tags provided by your EHS department.[4][7] The label should include:
Step 4: Secure Storage Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[8]
-
Ensure the storage area is well-ventilated.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[3]
-
Store incompatible waste types separately.[3]
Step 5: Arrange for Disposal Once the waste container is full or has reached its accumulation time limit (often six months for academic labs), submit a hazardous waste pickup request to your EHS department.[3][6] Do not transport hazardous waste outside of your laboratory; trained EHS personnel will handle the collection and final disposal.[5]
III. Quantitative Data Summary
While specific quantitative disposal limits for 4-FPM are not available, general laboratory waste guidelines provide a framework for accumulation.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Typically 6 months in academic laboratories. | [3] |
| Maximum Volume in Lab | Generally no more than 25 gallons of total chemical waste per laboratory. | [6] |
| Container Fill Level | Do not fill containers beyond the neck or leave at least one inch of headspace to allow for expansion. | [8] |
IV. Experimental Protocols
As this document pertains to disposal, no experimental protocols are cited. Researchers should consult their experimental protocols for information on deactivation procedures if applicable, and always confirm with their EHS department before proceeding.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
Essential Safety and Logistics for Handling 4-Fluorophenmetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Fluorophenmetrazine (4-FPM), a fluorinated analogue of phenmetrazine.[1] Due to its classification as a research chemical and its potential psychoactive properties, stringent adherence to safety measures is imperative to mitigate risks of exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides robust protection against incidental splashes. The outer glove should be removed immediately upon contamination.[8] For prolonged contact, consider thicker, chemical-resistant gloves and consult specific chemical resistance charts. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to prevent eye contact with powdered or dissolved 4-FPM. |
| Face shield | Recommended in conjunction with goggles when there is a significant risk of splashes or aerosol generation. | |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Necessary when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[7][8] A full-face respirator may be required for large spills.[7] |
| Body Protection | Laboratory coat or chemical-resistant gown | Protects skin and personal clothing from contamination. Gowns should be disposable or properly decontaminated after use. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk during the handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling 4-FPM, preferably within a certified chemical fume hood or a containment glove box.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Have a chemical spill kit accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of powdered 4-FPM within a chemical fume hood to control airborne particles.
-
Use anti-static weigh boats and tools to minimize powder dispersal.
-
If preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing.
-
-
Experimental Use:
-
Keep containers of 4-FPM tightly sealed when not in use.
-
Clearly label all solutions with the chemical name, concentration, date, and hazard information.
-
Avoid working alone when handling potent compounds.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate decontaminating solution after each use.
-
Properly doff and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. As a research chemical that may be considered a controlled substance analogue, extra precautions are necessary.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste contaminated with 4-FPM separately from general laboratory waste. This includes:
-
Unused or expired 4-FPM.
-
Contaminated PPE (gloves, gowns, etc.).
-
Empty containers (vials, weigh boats).
-
Contaminated labware (pipette tips, etc.).
-
-
-
Waste Labeling and Storage:
-
Place all 4-FPM waste in a clearly labeled, sealed, and leak-proof container.
-
The label should include "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste container in a secure, designated area away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
References
- 1. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound HCl 1.0g | #139a – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 5. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 8. pppmag.com [pppmag.com]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. Controlled Substances and Precursor Chemical Disposal – USC Environmental Health & Safety [ehs.usc.edu]
- 11. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
